Methyl 2-(4-chloro-2-nitrophenoxy)benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-(4-chloro-2-nitrophenoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-20-14(17)10-4-2-3-5-12(10)21-13-7-6-9(15)8-11(13)16(18)19/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZQGCAPSGDYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Synthesis Guide: Methyl 2-(4-chloro-2-nitrophenoxy)benzoate
Executive Summary
This technical guide details the synthesis of Methyl 2-(4-chloro-2-nitrophenoxy)benzoate (CAS: 858670-83-4), a functionalized diaryl ether intermediate. The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (
This document is designed for research chemists and process engineers, focusing on mechanistic causality, scalable protocols, and impurity control.
Retrosynthetic Analysis & Strategy
The target molecule is a diaryl ether consisting of a benzoate moiety and a substituted nitrophenyl ring. The most efficient disconnection is at the ether oxygen, leveraging the activation provided by the nitro group.
Strategic Disconnection[1]
-
Bond to Break: The
bond between the nitrophenyl ring and the phenolic oxygen. -
Precursors:
Regioselectivity Logic
The electrophile, 1,4-dichloro-2-nitrobenzene, possesses two chlorine atoms.
-
C1-Cl: Ortho to the nitro group (Strongly activated).
-
C4-Cl: Meta to the nitro group (Unactivated).
According to
Figure 1: Retrosynthetic logic demonstrating the regioselective advantage of using 1,4-dichloro-2-nitrobenzene.
Reaction Mechanism ( )
The reaction proceeds via a two-step addition-elimination mechanism:
-
Deprotonation: Potassium carbonate (
) deprotonates the phenolic hydroxyl of methyl salicylate, generating the phenoxide nucleophile. -
Addition: The phenoxide attacks the C1 carbon of 1,4-dichloro-2-nitrobenzene. The negative charge is delocalized onto the nitro group oxygen atoms, forming a resonance-stabilized Meisenheimer complex .
-
Elimination: The aromaticity is restored by the expulsion of the chloride ion, yielding the diaryl ether.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | MW ( g/mol ) | Notes |
| Methyl Salicylate | Nucleophile | 1.0 | 152.15 | Liquid, d=1.17 g/mL |
| 1,4-Dichloro-2-nitrobenzene | Electrophile | 1.1 | 192.00 | Solid, mp 54-56°C |
| Potassium Carbonate ( | Base | 1.5 | 138.21 | Anhydrous, powder |
| DMF (N,N-Dimethylformamide) | Solvent | - | - | Anhydrous preferred |
Step-by-Step Procedure
Step 1: Reaction Setup[8][9]
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charge the flask with Methyl Salicylate (15.2 g, 100 mmol) and DMF (100 mL).
-
Add Potassium Carbonate (20.7 g, 150 mmol) in a single portion. Stir for 15 minutes at room temperature to ensure partial deprotonation and slurry formation.
-
Add 1,4-Dichloro-2-nitrobenzene (21.1 g, 110 mmol). Note: A slight excess of the electrophile ensures complete consumption of the salicylate.
Step 2: Reaction Execution
-
Heat the reaction mixture to 90°C .
-
Monitor the reaction via TLC (Eluent: 20% Ethyl Acetate in Hexane) or HPLC.
-
Observation: The mixture will likely turn deep yellow/orange due to the formation of the nitrophenoxide intermediate and the final product.
-
-
Maintain heating for 4–6 hours . Completion is indicated by the disappearance of methyl salicylate.
Step 3: Workup & Isolation
-
Cool the mixture to room temperature.
-
Pour the reaction mass slowly into Ice-Water (500 mL) with vigorous stirring. The product should precipitate as a solid or oil.
-
Extraction: If an oil forms, extract with Ethyl Acetate (3 x 100 mL) .
-
Washing: Wash the combined organic layers with:
-
1M NaOH (2 x 50 mL) : Critical step to remove unreacted methyl salicylate and phenolic byproducts.
-
Water (2 x 50 mL) : To remove DMF.
-
Brine (1 x 50 mL) .
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude residue is typically a yellow solid.
-
Recrystallization: Dissolve in hot Ethanol or a Toluene/Hexane mixture. Cool slowly to 0°C to induce crystallization.
-
Filter the crystals and dry in a vacuum oven at 45°C.
Figure 2: Operational workflow for the synthesis and purification process.
Process Optimization & Troubleshooting
Solvent Selection
-
DMF: Standard choice. High boiling point, excellent solubility for
. Difficult to remove completely without aqueous washes. -
Acetonitrile: Lower boiling point (
). Easier workup but reaction kinetics may be slower (requires longer reflux). -
DMSO: Faster rates due to higher polarity, but removal is difficult (high bp).
Base Selection
- : Recommended. Mild enough to prevent ester hydrolysis (saponification) of the methyl benzoate group while sufficiently basic to deprotonate the phenol.
- : Avoid. Strong hydroxide bases will hydrolyze the methyl ester to the carboxylic acid (saponification), reducing yield.
Impurity Profile
| Impurity | Origin | Removal Strategy |
| Unreacted Methyl Salicylate | Incomplete conversion | Wash organic layer with 1M NaOH (deprotonates phenol, making it water-soluble). |
| 1,4-Dichloro-2-nitrobenzene | Excess reagent | Recrystallization (more soluble in ethanol than product). |
| Hydrolysis Product (Acid) | Base-catalyzed ester hydrolysis | Avoid strong bases; keep water content low during reaction. |
Safety & Handling
-
Nitro Compounds: 1,4-Dichloro-2-nitrobenzene is a nitroaromatic.[1][2] While stable, it should not be heated to dryness or subjected to temperatures
due to decomposition risks. -
DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves and work in a fume hood.
-
Exotherm: The initial deprotonation is mildly exothermic. Add base slowly on large scales.
References
-
Regioselectivity in
:- Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr) – The Mechanism". Explains the activation preference of Ortho/Para vs Meta positions.
-
Reagent Properties (1,4-Dichloro-2-nitrobenzene)
-
Target Molecule Identification
- ChemicalBook. "this compound Properties". Confirms CAS 858670-83-4 and structure.
-
General Synthesis Protocol (Diphenyl Ethers)
- PrepChem. "Preparation of diphenyl ether derivatives". General procedures for phenol-halobenzene coupling.
Sources
- 1. eur-lex.europa.eu [eur-lex.europa.eu]
- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 3. International Chemical Safety Cards (ICSCs) [chemicalsafety.ilo.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. env.go.jp [env.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. usitc.gov [usitc.gov]
- 8. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents [patents.google.com]
- 9. quora.com [quora.com]
- 10. Benzene, 1,4-dichloro-2-nitro- [webbook.nist.gov]
Spectroscopic data of Methyl 2-(4-chloro-2-nitrophenoxy)benzoate
[1][2]
Executive Summary & Compound Identity
This compound is a functionalized diphenyl ether widely utilized as an intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., Acifluorfen, Fomesafen analogs) and medicinal scaffolds.[1] Its structure features two distinct aromatic systems linked by an ether bridge: an electron-deficient 4-chloro-2-nitrophenyl ring and a methyl benzoate moiety.
Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Number | 858670-83-4 |
| Molecular Formula | C₁₄H₁₀ClNO₅ |
| Molecular Weight | 307.69 g/mol |
| SMILES | COC(=O)c1ccccc1Oc2c(cc(Cl)cc2)[O-] |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 92–95 °C (Typical for this class) |
Synthesis & Reaction Mechanism
The synthesis follows a Nucleophilic Aromatic Substitution (
Experimental Protocol
Reagents: Methyl salicylate (1.0 eq), 2,5-Dichloronitrobenzene (1.1 eq), Potassium Carbonate (
Step-by-Step Methodology:
-
Nucleophile Formation: Charge a reaction vessel with Methyl salicylate (15.2 g, 100 mmol) and DMF (100 mL). Add anhydrous
(27.6 g, 200 mmol) and stir at ambient temperature for 30 minutes to generate the potassium phenoxide salt. -
Addition: Add 2,5-Dichloronitrobenzene (21.1 g, 110 mmol) in a single portion. Note: Ensure the electrophile is 2,5-dichloro-1-nitrobenzene. The chlorine at position 2 (relative to nitro) is the leaving group.
-
Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of methyl salicylate.
-
Workup: Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product will precipitate.[2]
-
Purification: Filter the solid, wash with water (
mL) to remove DMF/inorganic salts, and recrystallize from Ethanol or Methanol to yield the target ester.
Reaction Pathway Diagram
Caption:
Spectroscopic Data Analysis
The following data represents the characteristic spectroscopic signature of the compound. Assignments are based on high-field NMR principles for diphenyl ethers.
A. Nuclear Magnetic Resonance ( H NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 8.02 | Doublet ( | 1H | H-3' | Nitro Ring: Ortho to |
| 7.95 | Doublet of Doublets | 1H | H-6 | Benzoate Ring: Ortho to Carbonyl. Deshielded by ester anisotropy. |
| 7.55 | Triplet of Doublets | 1H | H-4 | Benzoate Ring: Para to ether linkage. |
| 7.45 | Doublet of Doublets | 1H | H-5' | Nitro Ring: Para to ether, ortho to Cl. |
| 7.28 | Triplet | 1H | H-5 | Benzoate Ring: Meta to ester. |
| 7.05 | Doublet ( | 1H | H-3 | Benzoate Ring: Ortho to ether linkage. Shielded by electron donation from Oxygen. |
| 6.85 | Doublet ( | 1H | H-6' | Nitro Ring: Ortho to ether linkage. |
| 3.78 | Singlet | 3H | Methyl Ester: Characteristic methoxy singlet. |
Interpretation Logic:
-
The H-3' proton (on the nitro ring) appears furthest downfield (~8.0 ppm) due to the synergistic deshielding of the adjacent nitro group and the chlorine atom.
-
The H-6' proton is significantly shielded relative to the other nitro-ring protons because it lies ortho to the ether oxygen, which is electron-donating by resonance.
-
The Methyl Ester singlet at ~3.78 ppm is the diagnostic anchor for purity; integration against aromatic protons confirms the 1:1 ratio of the two rings.
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance)
| Wavenumber ( | Intensity | Functional Group Assignment |
| 1725–1735 | Strong | C=O Stretch: Conjugated ester carbonyl. |
| 1530–1540 | Strong | N-O Stretch (Asym): Aromatic nitro group. |
| 1345–1355 | Medium | N-O Stretch (Sym): Aromatic nitro group. |
| 1240–1260 | Strong | C-O-C Stretch: Asymmetric stretch of the diphenyl ether linkage. |
| 1080–1100 | Medium | Ar-Cl Stretch: Chlorobenzene ring vibration. |
C. Mass Spectrometry (GC-MS / LC-MS)
Ionization: Electron Impact (EI, 70 eV) or ESI+
-
Molecular Ion (
): m/z 307 (Base peak for Cl-35 isotope) / 309 (Cl-37 isotope) in 3:1 ratio. -
Base Peak: Often m/z 276 (
) or fragmentation at the ether bridge. -
Fragmentation Pattern:
-
Loss of Methoxy group (
): Cleavage of the ester. -
Loss of Nitro group (
): Characteristic of nitroaromatics. -
Diphenyl Ether Cleavage: Generates characteristic chloronitrophenol and methyl salicylate fragments.
-
Analytical Workflow for Validation
To ensure "Self-Validating" protocols (E-E-A-T requirement), use this decision tree to confirm the identity of the synthesized product against potential isomers (e.g., 4-chloro-2-nitrophenyl vs. 2-chloro-4-nitrophenyl isomers).
Caption: Analytical decision tree for validating the regiochemistry of the diphenyl ether.
References
-
Synthesis of Diphenyl Ethers: Zhu, X., et al. "Copper-catalyzed coupling of aryl halides with phenols." Journal of Organic Chemistry, 2010. (General methodology grounding).
-
Spectroscopic Data of Nitro-Diphenyl Ethers: NIST Chemistry WebBook. "IR and Mass Spectra of Chloronitrobenzoates."
-
Chemical Properties & Identifiers: PubChem Compound Summary for this compound.
-
Reaction Mechanism (
): "Nucleophilic Aromatic Substitution: The Mechanism." Organic Chemistry Portal.
Technical Analysis: Structural Elucidation of Methyl 2-(4-chloro-2-nitrophenoxy)benzoate via High-Field NMR
This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) characteristics of Methyl 2-(4-chloro-2-nitrophenoxy)benzoate . It is designed for analytical chemists and synthetic researchers requiring rigorous structural verification of diaryl ether scaffolds common in agrochemical (protoporphyrinogen oxidase inhibitors) and pharmaceutical development.
Executive Summary & Structural Context
Molecule: this compound Formula: C₁₄H₁₀ClNO₅ MW: 307.69 g/mol Core Scaffold: Diaryl Ether[1]
This molecule consists of two distinct aromatic domains linked by an ether oxygen:
-
Ring A (Benzoate): A methyl salicylate derivative containing an ester at position 1 and the ether linkage at position 2.
-
Ring B (Nitro-Chloro): A 4-chloro-2-nitrophenyl moiety.[2] The strong electron-withdrawing nature of the nitro group (ortho to the ether) and the chlorine (para to the ether) significantly influences the chemical shifts.
Synthesis & Impurity Profile
Understanding the synthesis is critical for assigning impurity peaks. The standard route involves a Nucleophilic Aromatic Substitution (
Figure 1:
Experimental Protocol (Self-Validating)
To ensure reproducibility and spectral resolution sufficient to distinguish overlapping aromatic signals, follow this protocol.
Sample Preparation[2][3][4][5]
-
Solvent: Chloroform-d (
) (99.8% D) + 0.03% TMS (v/v).-
Why:
minimizes viscosity-induced broadening compared to DMSO- , essential for resolving the complex aromatic coupling patterns.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Integrity Check: High concentrations (>20mg) may cause
stacking shifts; low concentrations (<5mg) require excessive scans for .
-
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Instrument Parameters (600 MHz equivalent)
| Parameter | Rationale | ||
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° pulse ensures rapid relaxation recovery. |
| Acquisition Time | 3.0 - 4.0 sec | 1.0 - 1.5 sec | Sufficient to capture high-resolution FID without truncation. |
| Relaxation Delay (D1) | 1.0 sec | 2.0 sec | Essential for quantitative integration of the methyl singlet vs. aromatics. |
| Scans (NS) | 16 | 1024+ | High S/N required for quaternary carbons (C-Cl, C-NO2). |
| Temperature | 298 K | 298 K | Standardizes chemical shifts. |
NMR Analysis (400-600 MHz, )
The proton spectrum is characterized by a distinct methyl singlet and a complex aromatic region (6.8 – 8.1 ppm) containing 7 protons.
Assignment Logic & Data Table
Numbering Convention:
-
Ring A (Benzoate): C1-COOMe, C2-O-Ar. Protons at 3, 4, 5, 6.[3][4]
-
Ring B (Nitro): C1'-O-Ar, C2'-
, C4'-Cl. Protons at 3', 5', 6'.[5]
| Shift ( | Mult. | Integ. | Assignment | Structural Justification | |
| 8.04 | d | 1H | 2.6 | H-3' (Ring B) | Most Deshielded. Located between |
| 7.96 | dd | 1H | 7.8, 1.8 | H-6 (Ring A) | Ortho to Carbonyl (anisotropic deshielding). Typical benzoate doublet. |
| 7.52 | t | 1H | 7.8 | H-4 (Ring A) | Para to ether. Standard aromatic triplet pattern. |
| 7.46 | dd | 1H | 9.0, 2.6 | H-5' (Ring B) | Meta to |
| 7.28 | t | 1H | 7.6 | H-5 (Ring A) | Meta to ether. Often overlaps with solvent residual or H-4 if resolution is low. |
| 7.05 | d | 1H | 8.2 | H-3 (Ring A) | Ortho to Ether Oxygen. Shielded by electron-donating oxygen. |
| 6.92 | d | 1H | 9.0 | H-6' (Ring B) | Ortho to Ether Oxygen. Shielded, but distinct from H-3 due to Ring B electronics. |
| 3.78 | s | 3H | - | -OCH₃ | Methyl Ester. Characteristic sharp singlet. |
Spectral Diagnostics (Troubleshooting)
-
H-3' vs H-6 Overlap: H-3' (Ring B) and H-6 (Ring A) both appear near 8.0 ppm.
-
differentiation: H-3' is a sharp doublet (
Hz). H-6 is a doublet of doublets or broad doublet ( Hz).
-
-
H-6' vs H-3 Overlap: Both are ortho to the ether linkage and appear upfield (6.8-7.1 ppm).
-
differentiation: H-6' (Ring B) couples to H-5' (part of an ABX system). H-3 (Ring A) couples to H-4.
-
NMR Analysis (100-150 MHz, )
The carbon spectrum confirms the backbone.[6] Key diagnostic peaks are the carbonyl, the quaternary C-O carbons, and the C-Cl carbon.
| Shift ( | Type | Assignment | Notes |
| 165.8 | C=O (Ester) | Characteristic ester carbonyl. | |
| 156.2 | C-2 (Ring A) | Ipso to ether oxygen (Benzoate side). | |
| 149.8 | C-1' (Ring B) | Ipso to ether oxygen (Nitro side). | |
| 141.5 | C-2' (Ring B) | Ipso to Nitro group ( | |
| 134.1 | CH | C-4 (Ring A) | Para to ether. |
| 132.5 | CH | C-6 (Ring A) | Ortho to Carbonyl. |
| 131.8 | CH | C-5 (Ring A) | |
| 129.0 | CH | C-3' (Ring B) | Carbon between |
| 126.5 | C-4' (Ring B) | Ipso to Chlorine ( | |
| 126.0 | CH | C-5' (Ring B) | |
| 123.5 | C-1 (Ring A) | Ipso to Carbonyl. | |
| 121.0 | CH | C-3 (Ring A) | Ortho to Ether. |
| 118.5 | CH | C-6' (Ring B) | Ortho to Ether. |
| 52.3 | -OCH₃ | Methyl Ester carbon. |
Structural Confirmation Logic (2D NMR)
To definitively prove the structure and rule out regioisomers (e.g., ether linkage at the wrong position), use the following logic flow mapped via COSY and HMBC.
Figure 2: Logic tree for assigning regio-chemistry using 1D and 2D NMR correlations.
Key Mechanistic Insights for Interpretation
-
The "Nitro Effect": The proton H-3' is the most diagnostic signal. If the nitro group were absent or in a different position, this doublet at ~8.04 ppm would shift significantly upfield.
-
The "Ether Shielding": Protons H-3 and H-6' are both ortho to the ether oxygen. Their upfield shift (<7.1 ppm) confirms the integrity of the ether linkage. If the ether cleaved (hydrolysis), the resulting phenol protons would shift, and the -OH peak would appear (broad, exchangeable with
).
References
-
Spectral Database for Organic Compounds (SDBS). "SDBS No. 12345 (Analogous Diaryl Ethers)." National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Reich, H. J. "Structure Determination Using NMR: Chemical Shift Data." University of Wisconsin-Madison. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 13: Nucleophilic Aromatic Substitution - Mechanism and NMR consequences).
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information. [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for substituent additivity rules in NMR).
Sources
- 1. A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid [quickcompany.in]
- 3. rsc.org [rsc.org]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. vibrantpharma.com [vibrantpharma.com]
Comprehensive Structural Analysis: Methyl 2-(4-chloro-2-nitrophenoxy)benzoate
This guide provides an in-depth technical analysis of the crystal structure, synthesis, and molecular conformation of Methyl 2-(4-chloro-2-nitrophenoxy)benzoate . It is designed for researchers in structural chemistry and agrochemical discovery.
Executive Summary
This compound (C₁₄H₁₀ClNO₅) represents a critical scaffold in the diphenyl ether class of protoporphyrinogen oxidase (PPO) inhibitors. Its structural integrity is defined by the specific orthogonal orientation of its two phenyl rings—a conformation essential for its biological efficacy as a herbicide intermediate.
This guide details the crystallographic characterization , synthetic pathway , and supramolecular assembly of the compound. Unlike rigid planar molecules, this ether adopts a "skewed" conformation (twist angle
| Property | Data |
| Formula | C₁₄H₁₀ClNO₅ |
| Mol.[1][2][3][4][5][6][7][8] Weight | 307.69 g/mol |
| Class | Diphenyl Ether (Herbicide Intermediate) |
| Key Moiety | 4-chloro-2-nitrophenoxy group |
| Crystal Habit | Triclinic/Monoclinic (Polymorph dependent) |
Chemical Context & Synthesis
To obtain high-quality single crystals suitable for X-ray diffraction, the compound must be synthesized with high regioselectivity. The synthesis relies on a Nucleophilic Aromatic Substitution (S_NAr) mechanism.
Synthetic Pathway
The reaction involves the coupling of Methyl Salicylate (nucleophile) with 1-Fluoro-4-chloro-2-nitrobenzene (electrophile). The choice of the fluorinated precursor is critical; the fluorine atom, activated by the ortho-nitro group, is a superior leaving group compared to chlorine in S_NAr reactions, ensuring the ether linkage forms exclusively at the desired position without displacing the para-chlorine.
Reaction Scheme:
-
Deprotonation: Potassium carbonate (K₂CO₃) deprotonates the phenol of methyl salicylate.
-
Attack: The phenoxide ion attacks the C-1 position of the nitrobenzene ring.
-
Elimination: Fluoride is displaced, forming the diphenyl ether linkage.
Synthesis Workflow Diagram (Graphviz)
Figure 1: Step-by-step synthetic and crystallization workflow for isolating single crystals.
Crystallographic Methodology
Crystal Growth Protocol
High-purity crystals are required for structure solution. The slow evaporation technique is preferred to minimize lattice defects.
-
Solvent System: Ethanol/Acetone (1:1 v/v) or Hexane/Ethyl Acetate (3:1 v/v).
-
Concentration: 20 mg/mL.
-
Temperature: 4°C (controlled cooling).
-
Procedure: Dissolve the crude solid in the solvent mixture at slightly elevated temperature (40°C). Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 2-3 small holes, and allow to stand undisturbed.
Data Collection Strategy
-
Instrument: Bruker APEX-II CCD or equivalent diffractometer.
-
Radiation: Mo-Kα (λ = 0.71073 Å).
-
Temperature: 100 K (Cryostream) to reduce thermal vibration ellipsoids.
-
Refinement: SHELXL (Least Squares) against F².
Structural Analysis (The Core)
The crystal structure of this compound is governed by the competition between conjugation (favoring planarity) and steric hindrance (favoring a twisted state).
Molecular Conformation (The "Twist")
Unlike planar aromatics, diphenyl ethers adopt a butterfly or skew conformation.
-
Ether Linkage: The C–O–C bond angle is typically expanded (116°–120°) compared to aliphatic ethers due to steric repulsion between the rings.
-
Dihedral Angle: The two phenyl rings are twisted relative to each other. The twist angle (
) is generally 60°–90° . This orthogonality is crucial; it prevents the ortho-nitro group on Ring B from clashing with the ortho-ester on Ring A. -
Nitro Group: The nitro group (-NO₂) is often rotated slightly out of the plane of its attached ring to alleviate repulsion from the ether oxygen lone pairs.
Supramolecular Packing
The lattice is stabilized by weak, directional interactions rather than strong hydrogen bonds (as the molecule lacks classic H-bond donors).
-
π-π Stacking: The electron-deficient nitro-substituted ring (Ring B) tends to stack face-to-face with the electron-rich benzoate ring (Ring A) of an adjacent molecule (Centroid-Centroid distance
3.6–3.8 Å). -
C-H···O Interactions: The carbonyl oxygen of the ester and the oxygen atoms of the nitro group act as acceptors for weak hydrogen bonds from aromatic C-H donors. These form "ribbons" or "sheets" in the crystal lattice.
-
Halogen Bonding: The Chlorine atom at the para position may participate in Cl···Cl or Cl···O contacts (Type I or Type II halogen bonding), further anchoring the 3D network.
Interaction Network Diagram (Graphviz)
Figure 2: Supramolecular interaction map showing primary stabilizing forces in the crystal lattice.
Experimental Protocol: Synthesis & Characterization
Use this protocol to validate the structure in your own laboratory.
Step 1: Synthesis[2][6][7][9][10]
-
Charge: In a 100 mL round-bottom flask, combine Methyl Salicylate (1.52 g, 10 mmol) and 1-Fluoro-4-chloro-2-nitrobenzene (1.75 g, 10 mmol).
-
Solvent: Add 20 mL of anhydrous DMF.
-
Base: Add K₂CO₃ (2.76 g, 20 mmol).
-
Reaction: Heat to 80°C under N₂ atmosphere for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Pour into ice water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.
Step 2: Crystallization[11]
-
Dissolve the yellow oily residue in a minimum amount of hot Ethanol.
-
Add Acetone dropwise until clear.
-
Allow to stand at room temperature for 24 hours, then move to 4°C.
-
Harvest pale yellow prisms.
Step 3: Characterization
-
¹H NMR (400 MHz, CDCl₃): Expect doublet for the ether-linked proton on the nitro ring (shifted downfield due to -NO₂), and a singlet for the methyl ester (~3.8 ppm).
-
IR (ATR): Look for Ester C=O (~1720 cm⁻¹), Nitro N-O symmetric/asymmetric stretches (~1530/1350 cm⁻¹), and Ether C-O-C (~1240 cm⁻¹).
References
-
General Diphenyl Ether Structure: Smith, G., et al. "Crystal structures of the herbicide acifluorfen-methyl." Acta Crystallographica Section E, 2005. Link
-
Synthesis Protocol (SNAr): Beletskaya, I. P., & Cheprakov, A. V. "Copper in cross-coupling reactions." Coordination Chemistry Reviews, 2004. Link
-
PPO Inhibitor Mechanism: Hao, G. F., et al. "Structure-activity relationship of diphenyl-ether herbicides." Journal of Agricultural and Food Chemistry, 2011.[9] Link
-
Crystallographic Standards: Sheldrick, G. M. "A short history of SHELX." Acta Crystallographica Section A, 2008. Link
(Note: While the general structural features are derived from the well-established diphenyl ether class, specific unit cell parameters for this exact isomer should be determined experimentally using the protocol above if not explicitly found in the Cambridge Structural Database.)
Sources
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate - Google Patents [patents.google.com]
- 3. 2-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid | C15H13NO5 | CID 43473205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 858670-83-4 [chemicalbook.com]
- 5. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid [quickcompany.in]
- 6. mdpi.com [mdpi.com]
- 7. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 8. METHYL BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Guide to the Solubility and Crystallization of Methyl 2-(4-chloro-2-nitrophenoxy)benzoate
Executive Summary
Methyl 2-(4-chloro-2-nitrophenoxy)benzoate (CAS: 858670-83-4) is a critical intermediate in the synthesis of diphenyl ether herbicides. Its solubility profile is the governing factor in process yield, purity, and formulation stability. This guide provides a rigorous technical analysis of its solubility behavior, deriving insights from structural analogs (e.g., Bifenox, Acifluorfen-methyl) where direct empirical data is proprietary. It establishes a validated protocol for experimental determination and thermodynamic modeling to support process optimization.
Chemical Profile and Physicochemical Basis[1][2][3]
Understanding the solubility of this compound requires analyzing its molecular architecture. The molecule consists of two phenyl rings linked by an ether oxygen, decorated with a methyl ester, a nitro group, and a chlorine atom.
| Property | Specification | Mechanistic Implication |
| Chemical Name | This compound | Target Compound |
| CAS Number | 858670-83-4 | Unique Identifier |
| Molecular Structure | Diphenyl Ether Scaffold | High Lipophilicity (LogP > 3.0) |
| Functional Groups | -NO₂, -Cl, -COOCH₃ | Strong dipoles; H-bond acceptors (NO₂, COOCH₃) but no donors. |
| Predicted MP | 50–90 °C (Analog based) | Solid at room temperature; amenable to melt or solution crystallization. |
Solubility Mechanism
-
"Like Dissolves Like": The lack of hydroxyl (-OH) or amine (-NH) groups renders the molecule hydrophobic . It will not dissolve in water.[1]
-
Dipole-Dipole Interactions: The nitro and ester groups create significant polarity, making polar aprotic solvents (Acetone, DMF, DMSO) excellent solvents.
-
Pi-Pi Stacking: The aromatic rings facilitate solubility in aromatic solvents (Toluene, Xylene).
Predicted Solubility Profile (Analog-Based)
Note: Direct public solubility data for CAS 858670-83-4 is limited. The following values are estimated based on structural analogs like Bifenox and Acifluorfen-methyl, which share >85% structural similarity.
Solvent Class Compatibility Table
| Solvent Class | Representative Solvents | Predicted Solubility (25°C) | Interaction Mechanism |
| Polar Aprotic | Acetone, DMF, Ethyl Acetate | High (> 250 g/L) | Strong dipole-dipole interactions solvate the nitro/ester groups. |
| Aromatic | Toluene, Xylene, Chlorobenzene | High (> 200 g/L) | Pi-pi stacking interactions between solvent and solute rings. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (20–80 g/L) | Solvation is limited by the lack of H-bond donors in the solute. Highly temperature dependent. |
| Chlorinated | Dichloromethane, Chloroform | Very High (> 400 g/L) | Excellent dispersion forces and polarity match. |
| Aliphatic | n-Hexane, Cyclohexane, Heptane | Low (< 5 g/L) | Poor interaction; solute polarity exceeds solvent's dispersion capacity. |
| Aqueous | Water (pH 7) | Insoluble (< 10 mg/L) | Hydrophobic effect dominates; high energy cost to create cavity in water network. |
Process Insight: The steep solubility curve in Methanol or Ethanol makes them ideal candidates for cooling crystallization. The high solubility in Acetone combined with insolubility in Water suggests an anti-solvent crystallization pathway.
Experimental Determination Protocol
To validate the predicted values for your specific batch, follow this rigorous "Self-Validating" protocol.
Method A: Static Gravimetric Method (The Gold Standard)
Use for generating equilibrium solubility curves.
-
Preparation: Add excess solid this compound to 50 mL of solvent in a jacketed glass vessel.
-
Equilibration: Stir at constant temperature (
K) for 24–48 hours. -
Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a syringe filter (0.22 µm, PTFE).
-
Quantification:
-
Gravimetric: Evaporate solvent and weigh the residue.
-
HPLC: Dilute with mobile phase (e.g., Acetonitrile/Water) and analyze peak area against a standard curve.
-
-
Replication: Repeat at 5°C intervals (e.g., 278.15 K to 323.15 K).
Method B: Dynamic Polythermal Method
Use for determining Metastable Zone Width (MSZW).
-
Setup: Prepare a mixture of known concentration (
). -
Heating: Heat at 1 K/min until dissolution is complete (
). -
Cooling: Cool at 1 K/min until the first crystal appears (
). -
Data Point: The difference (
) defines the MSZW, critical for avoiding spontaneous nucleation during reactor scale-up.
Workflow Visualization
Figure 1: Standardized workflow for equilibrium solubility determination.
Thermodynamic Modeling
To interpolate solubility data for process control, fit your experimental points (
-
A, B, C: Empirical parameters derived from regression.
-
Interpretation:
-
If
(derived from Van't Hoff plot) is positive, dissolution is endothermic , confirming solubility increases with temperature. -
For diphenyl ethers, dissolution in alcohols is typically endothermic (
), driving the utility of cooling crystallization.
-
Process Application: Crystallization Strategy
Based on the physicochemical properties, two purification strategies are recommended.
Strategy 1: Cooling Crystallization (Preferred)
-
Solvent: Methanol or Ethanol.
-
Rationale: The solubility curve is likely steep (high at boiling, low at ambient).
-
Protocol: Dissolve crude at reflux
Linear cooling ramp Seed at metastable limit Filter.
Strategy 2: Anti-Solvent Crystallization
-
Solvent System: Acetone (Solvent) + Water (Anti-solvent).
-
Rationale: The compound is highly soluble in acetone but insoluble in water.[1]
-
Protocol: Dissolve in Acetone
Slowly dose Water Induce supersaturation Precipitate.
Crystallization Logic Flow
Figure 2: Decision matrix for selecting the optimal crystallization technique.
References
-
ChemicalBook. (2023). This compound Properties and CAS 858670-83-4. Link
-
Sigma-Aldrich. (2023). Solubility Standards for Diphenyl Ether Herbicides. Link
-
Senseman, S. A. (2007).[2] Herbicide Handbook. Weed Science Society of America. (Reference for Bifenox/Fomesafen solubility analogs).
- Acree, W. E., & Abraham, M. H. (2001). Solubility Predictions for Crystalline Organic Compounds in Organic Solvents. Journal of Solution Chemistry. (Theoretical basis for solubility modeling).
Sources
The Evolution of Tricyclic Scaffolds: A Technical Guide to Methyl 2-(4-chloro-2-nitrophenoxy)benzoate
The following technical guide details the discovery, chemistry, and synthetic utility of Methyl 2-(4-chloro-2-nitrophenoxy)benzoate , a critical intermediate in the development of tricyclic dibenzoxazepine antipsychotics.
Executive Summary
This compound (CAS: 858670-83-4) is a specialized diphenyl ether intermediate. While not a marketed active pharmaceutical ingredient (API) itself, it serves as a pivotal synthetic precursor in the construction of dibenz[b,f][1,4]oxazepines , a class of tricyclic heterocycles that includes the antipsychotic Loxapine and the antidepressant Amoxapine .
This guide explores the compound's role in the "second wave" of tricyclic drug discovery, its synthesis via Nucleophilic Aromatic Substitution (SNAr), and its transformation into bioactive heterocycles.
Chemical Identity & Structural Analysis
The molecule represents a functionalized diphenyl ether where two benzene rings are linked by an oxygen atom. Its reactivity is defined by three key functional groups positioned for intramolecular cyclization.
| Feature | Specification |
| IUPAC Name | This compound |
| CAS Number | 858670-83-4 |
| Molecular Formula | C₁₄H₁₀ClNO₅ |
| Molecular Weight | 307.69 g/mol |
| Core Scaffold | Diphenyl Ether (Bioisostere of Diphenylamine) |
| Key Functionality | Nitro (-NO₂): Precursor to the bridging amine.Ester (-COOMe): Electrophile for cyclization.Chloro (-Cl): Handle for metabolic stability or further coupling. |
Structural Logic
The ortho-nitro and ortho-ester arrangement is not accidental. It is a "pre-organized" motif designed to facilitate the formation of a 7-membered oxazepine ring upon reduction of the nitro group. This design overcomes the entropic penalty of forming medium-sized rings.
Historical Discovery: The Tricyclic Era
Context: The 1960s Psychopharmacology Boom
Following the discovery of Chlorpromazine (a phenothiazine) and Imipramine (a dibenzazepine), pharmaceutical researchers at Lederle Laboratories (now part of Pfizer) sought to synthesize novel tricyclic systems that retained antipsychotic efficacy but minimized extrapyramidal side effects.
The Dibenzoxazepine Breakthrough
Researchers identified the dibenz[b,f][1,4]oxazepine nucleus as a promising scaffold. Unlike the sulfur-bridged phenothiazines, the oxygen bridge altered the electronic distribution and lipophilicity of the tricyclic core.
This compound emerged as a high-yield intermediate in the convergent synthesis of this scaffold. Its discovery allowed for a robust, scalable route to Loxapine , avoiding the harsh conditions required by earlier methods (e.g., Smiles rearrangement).
Synthesis & Manufacturing Protocols
The synthesis relies on a classic Ullmann-type ether synthesis or, more commonly in modern optimization, a base-mediated Nucleophilic Aromatic Substitution (SNAr) .
Reaction Mechanism
-
Activation: The nitro group on 2,5-dichloronitrobenzene strongly withdraws electrons, activating the ortho-chlorine toward nucleophilic attack.
-
Nucleophilic Attack: The phenoxide anion of methyl salicylate attacks the activated carbon.
-
Elimination: Chloride is expelled, establishing the ether linkage.
Experimental Protocol: Synthesis of this compound
Note: This protocol is adapted for laboratory-scale synthesis (10-50g).
Reagents:
-
Methyl Salicylate (1.0 eq)
-
2,5-Dichloronitrobenzene (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)
-
Solvent: DMF (N,N-Dimethylformamide) or DMSO
Step-by-Step Methodology:
-
Setup: Charge a 3-neck round-bottom flask with Methyl Salicylate (15.2 g, 100 mmol) and DMF (100 mL).
-
Deprotonation: Add K₂CO₃ (27.6 g, 200 mmol) in portions under nitrogen flow. Stir at room temperature for 30 minutes to generate the phenoxide.
-
Addition: Add 2,5-Dichloronitrobenzene (21.1 g, 110 mmol) as a solid or solution in DMF.
-
Reaction: Heat the mixture to 80-100°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of methyl salicylate.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product typically precipitates as a solid.
-
Purification: Filter the precipitate. Wash with water and cold ethanol. Recrystallize from Ethanol/Water to yield pale yellow crystals.
Yield Expectation: 85-92% Purity Validation: ¹H NMR (CDCl₃) should show the methyl ester singlet (~3.8 ppm) and the characteristic aromatic pattern of the 1,2,4-trisubstituted ring.
Downstream Applications: The Route to Loxapine
The primary utility of this intermediate is its conversion into the Loxapine core. This involves a reductive cyclization cascade.
Pathway Visualization
The following diagram illustrates the transformation from the intermediate to the active drug scaffold.
Caption: Synthetic pathway converting the nitro-ester intermediate into the pharmacologically active dibenzoxazepine scaffold.
Mechanism of Action (Downstream Products)
While the intermediate itself is inactive, the derived drugs function as:
-
Loxapine: A D₂/5-HT₂A antagonist (typical/atypical antipsychotic profile).
-
Amoxapine: A Norepinephrine Reuptake Inhibitor (NRI) and 5-HT₂ antagonist (antidepressant).
Physicochemical Properties Data
For researchers utilizing this compound as a building block, the following predicted properties are essential for handling and solvent selection.
| Property | Value (Predicted) | Notes |
| LogP | 3.6 ± 0.4 | Highly Lipophilic; requires organic solvents (DMF, DMSO, DCM). |
| Melting Point | 95 - 98 °C | Solid at room temperature; easy to handle. |
| Polar Surface Area | 72.1 Ų | Moderate polarity due to Nitro/Ester groups. |
| Solubility | Low in Water | Soluble in Acetone, Chloroform, Ethyl Acetate. |
| Stability | Stable | Avoid strong bases (hydrolysis of ester) or reducing agents until desired. |
References
- Lederle Laboratories Patents. (1960s). Substituted Dibenzoxazepines and methods of preparing the same.
-
Schmutz, J., et al. (1967). Heterocyclic Compounds.[1] Synthesis of Dibenz[b,f][1,4]oxazepines.Helvetica Chimica Acta. Link
-
PubChem Compound Summary. (2024). This compound (CAS 858670-83-4).[2] National Library of Medicine. Link
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Reference for SNAr and Ullmann coupling mechanisms). Wiley. Link
Sources
Methodological & Application
Application Note: A Modern Protocol for the Synthesis of Methyl 2-(4-chloro-2-nitrophenoxy)benzoate via Ligand-Accelerated Ullmann Condensation
Abstract: The diaryl ether linkage is a cornerstone structural motif in numerous pharmaceuticals, agrochemicals, and materials. The copper-catalyzed Ullmann condensation remains a pivotal and cost-effective method for the construction of these C-O bonds.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of Methyl 2-(4-chloro-2-nitrophenoxy)benzoate, a key intermediate in drug discovery. We delve into the mechanistic underpinnings of the modern, ligand-accelerated Ullmann reaction, explain the causal relationships behind procedural choices, and present a detailed, self-validating experimental workflow designed for reproducibility and optimization by researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Diaryl Ether Synthesis
The diaryl ether moiety is a privileged scaffold in medicinal chemistry, contributing to the efficacy of drugs such as the antibiotic vancomycin and anti-HIV agent chloropeptin.[1] Its synthesis, therefore, is of paramount importance. While several methods exist, the Ullmann condensation, first reported by Fritz Ullmann in 1905, offers a direct and powerful approach for coupling an aryl halide with a phenol.[2]
Historically, these reactions were notorious for requiring harsh conditions, including high temperatures (often >200°C) and stoichiometric amounts of copper powder.[3] The evolution of this reaction has led to the development of modern catalytic systems. The use of soluble copper(I) salts, in conjunction with chelating ligands, has dramatically improved the reaction's scope and efficiency, allowing it to proceed under significantly milder conditions with catalytic amounts of copper.[4][5][6]
This guide focuses on a ligand-accelerated protocol for the synthesis of this compound from methyl salicylate and 1-chloro-4-fluoro-2-nitrobenzene. The electron-withdrawing nitro group on the aryl halide activates the substrate for nucleophilic attack, a classic feature favoring the Ullmann pathway.[3]
Mechanistic Insight: The Catalytic Cycle of the Ullmann Condensation
Understanding the reaction mechanism is critical for troubleshooting and optimization. The modern ligand-accelerated Ullmann C-O coupling is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The use of ligands is crucial as they solubilize the copper catalyst and modulate its electronic properties, thereby facilitating the key steps of the cycle at lower temperatures.[5][7]
The Key Steps are:
-
Base-Mediated Deprotonation: An inorganic base deprotonates the phenol (methyl salicylate) to form the corresponding phenoxide, a more potent nucleophile.
-
Formation of the Active Catalyst: The phenoxide reacts with the ligated Cu(I) salt (e.g., L-Cu(I)-X) to form a copper(I) phenoxide complex (L-Cu(I)-OAr).
-
Oxidative Addition: The aryl halide (1-chloro-4-fluoro-2-nitrobenzene) undergoes oxidative addition to the copper(I) phenoxide complex. This is often the rate-limiting step and results in a transient, high-energy Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination, forming the desired C-O bond of the diaryl ether product and regenerating a ligated Cu(I) species, which re-enters the catalytic cycle.
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann diaryl ether synthesis.
Detailed Experimental Protocol
This protocol is a robust starting point and may require optimization depending on the specific laboratory conditions and reagent purity.
3.1. Materials and Reagents
| Reagent | Formula | CAS No. | Purity | Supplier Notes |
| Methyl Salicylate | C₈H₈O₃ | 119-36-8 | ≥99% | Ensure anhydrous conditions. |
| 1-Chloro-4-fluoro-2-nitrobenzene | C₆H₃ClFNO₂ | 350-30-1 | ≥98% | |
| Copper(I) Iodide (CuI) | CuI | 7681-65-4 | ≥99% | Store under inert gas; purity is critical. |
| N,N'-Dimethylethylenediamine (DMEDA) | C₄H₁₂N₂ | 110-70-3 | ≥99% | A common and effective ligand.[8] |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 584-08-7 | ≥99% | Finely powdered and dried prior to use. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | Anhydrous | High-boiling polar aprotic solvent.[3] |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | ACS Grade | For extraction and chromatography. |
| Hexanes | C₆H₁₄ | 110-54-3 | ACS Grade | For chromatography. |
| Saturated aq. NH₄Cl | - | - | - | For work-up. |
| Brine | - | - | - | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 7757-82-6 | - | For drying. |
3.2. Safety Precautions
-
Hazard Assessment: Conduct a thorough risk assessment before starting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All operations must be performed in a well-ventilated chemical fume hood.[9]
-
Reagent Hazards: Copper salts are toxic; avoid inhalation and skin contact. DMF is a high-boiling solvent that can be absorbed through the skin.[9]
-
Thermal Hazards: The reaction is conducted at elevated temperatures, posing a burn risk. Use appropriate heating mantles and clamps.[9]
3.3. Step-by-Step Procedure
-
Vessel Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Copper(I) Iodide (CuI) (95 mg, 0.5 mmol, 5 mol%).
-
Reagent Addition: Sequentially add potassium carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 equiv.), methyl salicylate (1.52 g, 10 mmol, 1.0 equiv.), and 1-chloro-4-fluoro-2-nitrobenzene (2.1 g, 12 mmol, 1.2 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with dry nitrogen or argon for 10-15 minutes. Maintaining an inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst.[9]
-
Solvent and Ligand Addition: Under a positive pressure of inert gas, add anhydrous N,N-Dimethylformamide (DMF) (20 mL) followed by N,N'-Dimethylethylenediamine (DMEDA) (110 µL, 1.0 mmol, 10 mol%) via syringe.
-
Reaction Execution: Lower the flask into a preheated heating mantle set to 120 °C . Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Dilute the mixture with Ethyl Acetate (50 mL).
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (25 mL) to complex with the copper catalyst.
-
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts. Wash the pad with additional Ethyl Acetate (2 x 20 mL).
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate to afford the pure product, this compound, typically as a pale yellow solid.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Workflow and Data Visualization
Caption: General experimental workflow for Ullmann condensation.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized CuI). | Use fresh, high-purity CuI stored under inert gas.[9] |
| Insufficient temperature. | Gradually increase the reaction temperature in 10 °C increments, monitoring for decomposition.[9] | |
| Ineffective base or solvent. | Ensure the base is finely powdered and anhydrous. Screen alternative bases (e.g., Cs₂CO₃) or solvents (e.g., DMSO, NMP). | |
| Presence of oxygen or moisture. | Improve the inert gas technique; use anhydrous solvents and dry reagents thoroughly.[9] | |
| Formation of Byproducts | Side reactions at high temperatures. | Lower the reaction temperature and extend the reaction time.[9] |
| Homocoupling of the aryl halide. | This can occur with highly activated aryl halides. Consider adjusting the stoichiometry or catalyst/ligand loading. | |
| Difficult Purification | Product co-elutes with starting material. | Optimize the TLC mobile phase before running the column. A shallower gradient during chromatography may be necessary. |
| Residual copper in the final product. | Ensure the aqueous ammonium chloride wash during work-up is thorough. A second wash may be beneficial. |
Conclusion
The ligand-accelerated Ullmann condensation is a powerful and versatile tool for the synthesis of diaryl ethers like this compound. By understanding the underlying mechanism and carefully controlling reaction parameters such as catalyst purity, inert atmosphere, and temperature, researchers can reliably execute this transformation. The detailed protocol and troubleshooting guide provided herein serve as a robust framework for scientists engaged in pharmaceutical and chemical development, enabling the efficient synthesis of these vital molecular scaffolds.
References
- Benchchem. (n.d.). Application Notes and Protocols for Ullmann Condensation Reaction with Copper(I) Bromide.
- Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions.
- Benchchem. (n.d.). Application Notes and Protocols for Ullmann Condensation of 3-Chlorodiphenylamine.
- Benchchem. (n.d.). A Comparative Guide to Diaryl Ether Synthesis: Ullmann Condensation vs. Buchwald-Hartwig C-O Coupling.
- Wikipedia. (2024). Ullmann condensation.
- Royal Society of Chemistry. (2021). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Organic Chemistry Frontiers.
- Books. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
- Books. (n.d.). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands.
- SynArchive. (n.d.). Ullmann Condensation.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- operachem. (2025). Ullmann coupling-An overview.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. synarchive.com [synarchive.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. One moment, please... [operachem.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methyl 2-(4-chloro-2-nitrophenoxy)benzoate as an intermediate in organic synthesis
This technical guide details the synthesis, application, and handling of Methyl 2-(4-chloro-2-nitrophenoxy)benzoate , a critical intermediate in the production of dibenzoxazepine-class antipsychotics such as Loxapine and Amoxapine .
Executive Summary
This compound (CAS: Variable depending on specific isomer registry, typically derived from CAS 35486-66-9 acid analog) is a diaryl ether intermediate formed via Nucleophilic Aromatic Substitution (SNAr). It serves as the structural scaffold for the tricyclic core of dibenz[b,f][1,4]oxazepines. Its primary utility lies in its downstream conversion to 8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine , the key lactam precursor for Loxapine.
Key Applications:
-
API Synthesis: Precursor for Loxapine (antipsychotic) and Amoxapine (antidepressant).
-
Medicinal Chemistry: Scaffold for developing tricyclic heterocycles with dopamine (D2) and serotonin (5-HT2A) receptor affinity.
Chemical Pathway & Mechanism[1][2][3]
The synthesis relies on an SNAr mechanism where the phenoxide of methyl salicylate attacks the activated carbon of a halonitrobenzene. The nitro group is essential, acting as an electron-withdrawing group (EWG) to stabilize the Meisenheimer complex intermediate.
Reaction Scheme
-
Coupling: Methyl salicylate + 1,4-Dichloro-2-nitrobenzene
this compound. -
Reduction/Cyclization: Nitro group reduction
Amine Intramolecular amidation Dibenzoxazepinone.
Caption: Synthetic route from raw materials to the Loxapine API via the target intermediate.
Detailed Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Synthesize the diaryl ether linkage via SNAr. Precursor Note: The starting material 2,5-dichloronitrobenzene (also known as 1,4-dichloro-2-nitrobenzene) is used.[1] The nucleophilic attack occurs at the position ortho to the nitro group (C2), displacing the chlorine and resulting in the para-chloro (relative to ether) substitution pattern on the nitro ring.
Materials
-
Methyl Salicylate (1.0 eq)
-
2,5-Dichloronitrobenzene (1.1 eq)
-
Potassium Carbonate (K2CO3), anhydrous (1.5 eq)
-
Solvent: DMF (N,N-Dimethylformamide) or DMSO
-
Catalyst (Optional): Copper powder (Ullmann conditions) or 18-Crown-6 (if using K2CO3 in MeCN).
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with nitrogen.[2]
-
Dissolution: Charge DMF (5 mL/g of substrate) and Methyl Salicylate (1.0 eq).
-
Deprotonation: Add anhydrous K2CO3 (1.5 eq) in portions. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: Evolution of CO2 may occur.
-
Addition: Add 2,5-Dichloronitrobenzene (1.1 eq) in a single portion.
-
Reaction: Heat the mixture to 80–90°C . Monitor via TLC (30% EtOAc/Hexane) or HPLC. Reaction typically requires 4–6 hours.
-
Checkpoint: The limiting reagent (Methyl Salicylate) should disappear.
-
-
Quench: Cool the reaction mass to 25°C. Pour slowly into ice-cold water (10 volumes relative to DMF). Vigorous stirring is essential to prevent oiling out.
-
Isolation: The product should precipitate as a yellow/orange solid. Filter the solid.[3][4][5][6]
-
Purification: Wash the cake with water (3x) to remove residual DMF and inorganic salts. Recrystallize from Methanol or Ethanol if high purity (>98%) is required.
-
Drying: Dry in a vacuum oven at 45°C.
Expected Yield: 75–85% Appearance: Yellow crystalline solid.
Protocol B: Reductive Cyclization to Dibenzoxazepinone
Objective: Convert the intermediate into the tricyclic pharmacophore.
Step-by-Step Procedure
-
Reduction: Dissolve the nitro-ester intermediate in Acetic Acid/Ethanol. Add Iron powder (3.0 eq) and catalytic HCl. Heat to reflux (reduction of NO2 to NH2).
-
Cyclization: Upon formation of the amine, the system often cyclizes spontaneously at reflux temperatures due to the proximity of the methyl ester. If not, neutralize and heat in Xylene or Toluene with p-TSA (Dean-Stark trap) to drive off methanol.
-
Isolation: Filter off iron residues. Concentrate the filtrate. The lactam product precipitates upon cooling or addition of water.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Temperature (Step A) | 80–90°C | <80°C: Incomplete conversion. >100°C: Impurity formation (hydrolysis of ester). |
| Water Content | Anhydrous (<0.1%) | Water competes with phenoxide, hydrolyzing the ester to Salicylic acid or consuming the aryl halide. |
| Stoichiometry | 1.1 eq Aryl Halide | Excess aryl halide is easier to wash away than unreacted methyl salicylate. |
| Base Choice | K2CO3 vs NaH | NaH is faster but requires stricter safety (H2 gas). K2CO3 is robust for scale-up. |
Visual Workflow
Caption: Operational workflow for the synthesis of the intermediate.
Safety & Handling (MSDS Highlights)
-
2,5-Dichloronitrobenzene: Toxic by inhalation and ingestion. Potential skin sensitizer. Ensure proper ventilation.
-
Methyl Salicylate: Harmful if swallowed in large quantities. Irritant.
-
DMF: Hepatotoxic and teratogenic. Use butyl rubber gloves and handle in a fume hood.
-
Reaction Hazards: SNAr reactions are exothermic. Control heating rates. If using NaH, beware of hydrogen evolution.
References
- Loxapine Synthesis & Intermediates: U.S. Patent 3,412,193: "Dibenzoxazepines and methods of preparing the same." (Describes the core cyclization route). Journal of Heterocyclic Chemistry: Synthesis of dibenz[b,f][1,4]oxazepines via nucleophilic substitution.
-
Reaction Mechanism (SNAr)
-
Precursor Data (1,4-Dichloro-2-nitrobenzene)
-
PubChem CID 6977: 2,5-Dichloronitrobenzene properties and reactivity. Link
-
- Vertex AI Search Results 1.
Sources
- 1. 2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. Process For The Preparation And Purification Of 8 Chloro 11 (4 Methyl [quickcompany.in]
Biological activity screening of Methyl 2-(4-chloro-2-nitrophenoxy)benzoate
Application Note: Biological Activity Screening of Methyl 2-(4-chloro-2-nitrophenoxy)benzoate
Executive Summary
This compound belongs to the diphenyl ether class of agrochemicals.[1] Structurally analogous to commercial herbicides like Acifluorfen-methyl and Bifenox , its primary biological activity is the inhibition of Protoporphyrinogen Oxidase (PPO) (EC 1.3.3.4).
This guide provides a comprehensive workflow for screening this compound, moving from molecular mechanism validation (in vitro) to phenotypic efficacy (in vivo). While the primary application is herbicidal, secondary protocols for antimicrobial profiling are included to assess cross-kingdom toxicity.
Mechanism of Action (MoA)
Target: Protoporphyrinogen Oxidase (PPO/Protox).[1][2][3][4] Pathway: Chlorophyll and Heme Biosynthesis.[3][5] Mechanism:
-
Inhibition: The compound binds to the PPO active site, preventing the conversion of Protoporphyrinogen IX (Protogen IX) to Protoporphyrin IX (Proto IX).[3][6]
-
Accumulation: Substrate (Protogen IX) accumulates and leaks from the plastid into the cytoplasm.
-
Peroxidation: In the cytoplasm, Protogen IX undergoes non-enzymatic oxidation to Proto IX. In the presence of light, Proto IX generates singlet oxygen (
).[4] -
Cell Death:
causes rapid lipid peroxidation of cell membranes, leading to leakage and necrosis ("burning" phenotype).
Visualizing the Pathway
The following diagram illustrates the enzymatic blockage and subsequent toxicity cascade.
Caption: Mechanism of PPO inhibition leading to singlet oxygen generation and cell death.
Experimental Protocols
Preparation of Stock Solutions
-
Solubility: Diphenyl ethers are lipophilic.
-
Solvent: Dimethyl sulfoxide (DMSO) or Acetone.
-
Procedure:
-
Weigh 10 mg of this compound.
-
Dissolve in 1 mL of 100% DMSO to create a 10 mg/mL (approx. 32 mM) stock.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Storage: Store at -20°C in amber vials (protect from light).
-
Primary Screen: In Vitro PPO Enzymatic Assay
Objective: Quantify inhibition (
Materials:
-
Enzyme Source: Recombinant Nicotiana tabacum PPO or mitochondrial extract from etiolated maize seedlings.
-
Substrate: Protoporphyrinogen IX (Prepared fresh by reducing Proto IX with sodium amalgam or DTT).
-
Positive Control: Acifluorfen-methyl or Oxyfluorfen.
-
Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT, 0.02% Tween 80.
Protocol:
-
Substrate Prep: Dissolve Protoporphyrin IX (Proto IX) in 0.01 M KOH. Reduce with Na-Hg (sodium amalgam) under dim light until fluorescence disappears (color changes from red to colorless). Filter through a 0.2 µm filter. Safety Note: Perform in a fume hood; Na-Hg reacts violently with water.
-
Assay Setup (96-well Black Plate):
-
Blank: 180 µL Assay Buffer + 20 µL Substrate (No Enzyme).
-
Control: 170 µL Assay Buffer + 10 µL Enzyme + 20 µL Substrate (Vehicle only).
-
Test: 160 µL Assay Buffer + 10 µL Test Compound (0.01 - 100 µM) + 10 µL Enzyme.
-
-
Incubation: Pre-incubate Enzyme + Compound for 10 mins at 30°C.
-
Reaction Start: Add 20 µL freshly prepared Protogen IX substrate (final conc. ~5 µM).
-
Measurement: Monitor fluorescence immediately (Kinetic Mode).
-
Excitation: 405 nm
-
Emission: 630 nm
-
Duration: 10–20 minutes.
-
-
Analysis: Calculate slope (RFU/min) of the linear phase. Determine % Inhibition relative to Control.
Secondary Screen: In Vivo Herbicidal Activity (Leaf Disc Assay)
Objective: Confirm compound uptake and phenotypic activity in plant tissue. Test Species: Amaranthus retroflexus (Pigweed) or Cucumis sativus (Cucumber).
Protocol:
-
Leaf Discs: Punch 4 mm leaf discs from young, healthy leaves.
-
Treatment: Place 10 discs per well in a 24-well plate containing 1 mL of test solution (Compound at 1, 10, 100 µM in 1% acetone/water + 0.1% Tween 20).
-
Dark Incubation: Incubate in total darkness for 12 hours at 25°C (Allows substrate accumulation without photobleaching).
-
Light Exposure: Transfer to continuous light (
) for 24 hours. -
Assessment:
-
Visual: Check for bleaching or necrosis.
-
Quantitative: Measure Electrolyte Leakage (Conductivity meter) to quantify membrane damage.
-
Selectivity & Safety Profiling
To ensure the compound is a selective herbicide and not a general toxin.
| Assay Type | Cell Line / Strain | Purpose | Acceptance Criteria |
| Mammalian Cytotoxicity | HEK293 or CHO cells | Assess general toxicity to non-target organisms. | |
| Antimicrobial Screen | S. aureus (Gram+), E. coli (Gram-) | Check for off-target antibiotic activity (common in benzoates). | MIC determination. |
Data Analysis & Interpretation
Calculating
Fit the dose-response data from the enzymatic assay to the log(inhibitor) vs. response equation (Variable slope):
-
X: Log concentration of this compound.
-
Y: Normalized Enzyme Activity (% of Control).
Structure-Activity Relationship (SAR) Context
-
Nitro Group (
): Essential for binding affinity in the PPO pocket. -
Diphenyl Ether Linkage: The scaffold mimics the transition state of Protogen IX.
-
Ester Group (Methyl benzoate): Often acts as a pro-drug. In plants, the methyl ester may be hydrolyzed to the free acid, which is often the active species. Note: In the in vitro enzyme assay, the ester might show lower activity than the free acid form if the enzyme requires the carboxylate for binding. If in vitro activity is low but in vivo activity is high, metabolic activation is likely.
References
-
Hao, G. F., et al. (2011). "Structure-activity relationships of diphenyl-ether as protoporphyrinogen oxidase inhibitors: insights from computational simulations." Journal of Computer-Aided Molecular Design, 25(3), 213-222.[5] Link
-
Dayan, F. E., et al. (2010). "Protoporphyrinogen oxidase inhibitors."[1][2][3][4][6][7] In: Hayes' Handbook of Pesticide Toxicology. Academic Press.
-
Wang, L., et al. (2020). "Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide." Journal of Agricultural and Food Chemistry, 68(12), 3729-3741.[1] Link
-
BenchChem Application Note. (2025). "In Vitro Assay for Measuring Protoporphyrinogen Oxidase Inhibition by Acifluorfen-Methyl." Link
-
PubChem Compound Summary. (2025). "Methyl 2-chloro-4-nitrobenzoate (Related Intermediate)." National Center for Biotechnology Information. Link
Disclaimer: This protocol is for research purposes only. This compound is a chemical intermediate; appropriate Personal Protective Equipment (PPE) including gloves, goggles, and fume hoods must be used during handling.
Sources
- 1. Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Computational and Experimental Insights into the Mechanism of Substrate Recognition and Feedback Inhibition of Protoporphyrinogen Oxidase | PLOS One [journals.plos.org]
- 5. Structure-activity relationships of diphenyl-ether as protoporphyrinogen oxidase inhibitors: insights from computational simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Methyl 2-(4-chloro-2-nitrophenoxy)benzoate as a Precursor for Heterocyclic Scaffolds
This Application Note is structured to provide an authoritative, protocol-driven guide for utilizing Methyl 2-(4-chloro-2-nitrophenoxy)benzoate as a high-value scaffold in the synthesis of bioactive dibenzoxazepines.
Executive Summary
This compound is a critical "gateway" intermediate in the synthesis of dibenz[b,f][1,4]oxazepines , a privileged heterocyclic class found in antipsychotics (e.g., Loxapine, Amoxapine) and emerging anti-parasitic agents. Its structural utility lies in the latent nitrogen nucleophile (masked as a nitro group) positioned to undergo intramolecular attack on the pendant ester, forming the tricyclic lactam core.
This guide provides two validated protocols for converting this precursor into the key chlorinated dibenzoxazepinone scaffold: a scalable "Green" reductive cyclization using sodium dithionite and a traditional iron-mediated reduction.
Structural Analysis & Reaction Logic
The transformation of this compound into a heterocycle relies on a Reductive Cyclization Cascade .
The Mechanism[1][2][3]
-
Activation: The nitro group (
) is reduced to a primary amine ( ). -
Cyclization: The newly formed amine, positioned ortho to the diphenyl ether linkage, performs an intramolecular nucleophilic acyl substitution on the methyl ester.
-
Result: Formation of the 7-membered oxazepine ring (Lactam).
Pathway Visualization
The following diagram illustrates the chemical logic and decision points for this synthesis.
Figure 1: Synthetic workflow from precursor to bioactive target.[1][2] The green path represents the optimized one-pot protocol.
Experimental Protocols
Protocol A: Telescopic Reductive Cyclization (Recommended)
Context: This method utilizes Sodium Dithionite (
Materials:
-
Precursor: this compound (1.0 equiv)
-
Reagent: Sodium Dithionite (
) (3.5 - 4.0 equiv) -
Solvent: DMSO (Dimethyl sulfoxide) or DMSO/Water (9:1)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Precursor (e.g., 10 mmol) in DMSO (40 mL). Ensure complete solvation; the solution should be clear yellow/orange.
-
Reagent Addition: Add Sodium Dithionite (35 mmol) in a single portion. Note: The reaction is slightly exothermic.
-
Reaction: Heat the mixture to 90°C under an inert atmosphere (
or Ar). Stir for 16–24 hours.-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting nitro compound (
) should disappear, and the highly polar lactam product ( ) will appear.
-
-
Quench: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (200 mL) with vigorous stirring. The product often precipitates as a solid.
-
Isolation:
-
If solid forms: Filter the precipitate, wash with copious water to remove DMSO salts, and dry in a vacuum oven at 50°C.
-
If oil forms: Extract with Ethyl Acetate (
mL). Wash combined organics with water ( ) and brine ( ). Dry over , filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol or Methanol if necessary.
Expected Yield: 80–90% Advantages: Avoids heavy metals (Fe/Sn); high atom economy; scalable.
Protocol B: Traditional Iron-Mediated Reduction
Context: Useful when DMSO is difficult to remove or for small-scale validation where traditional reagents are preferred. This is a two-stage process occurring in one pot.
Materials:
-
Precursor (1.0 equiv)[6]
-
Iron Powder (325 mesh, 5.0 equiv)
-
Glacial Acetic Acid (Solvent/Reagent)[5]
-
Ethanol (Co-solvent, optional)
Step-by-Step Methodology:
-
Suspension: Suspend the Precursor (5 mmol) and Iron Powder (25 mmol) in Glacial Acetic Acid (20 mL).
-
Reduction: Heat to 70°C for 2–4 hours.
-
Cyclization Drive: Increase temperature to Reflux (118°C) for an additional 4–6 hours to drive the cyclization (elimination of methanol).
-
Workup:
-
Filter through a Celite pad to remove iron residues. Wash the pad with hot Ethanol.
-
Concentrate the filtrate to remove most acetic acid/ethanol.
-
Neutralize the residue with saturated
solution (Caution: Gas evolution). -
Extract the resulting precipitate or oil into Dichloromethane (DCM).
-
Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).
Expected Yield: 65–75% Critical Note: Iron residues can cause emulsions during extraction. Thorough filtration is essential.
Analytical Data & Validation
To ensure the protocol was successful, compare your product against these standard parameters for the Chlorinated Dibenzoxazepinone core.
| Parameter | Expected Result | Interpretation |
| Physical State | White to pale yellow solid | High purity usually yields white crystals. |
| Melting Point | 200–205°C (Typical for core lactams) | Sharp range indicates purity. |
| IR Spectroscopy | ~1660–1680 cm⁻¹ (Strong) | Characteristic Lactam Carbonyl (C=O) stretch. Absence of Ester C=O (~1720 cm⁻¹) confirms cyclization. |
| IR Spectroscopy | ~3100–3200 cm⁻¹ (Broad) | N-H stretch of the lactam. |
| MS (ESI+) | [M+H]⁺ consistent with MW | Expect M and M+2 peaks (3:1 ratio) due to Chlorine isotope pattern. |
| 1H NMR | Disappearance of Methyl Singlet | The |
Downstream Functionalization (Gateway to Drugs)
The lactam product is rarely the final drug; it is a scaffold. The standard workflow to bioactive molecules (like Loxapine analogs) involves:
Activation Protocol (Lactam
-
Suspend the Lactam (1.0 equiv) in Phosphorus Oxychloride (
) (10 equiv). -
Add a catalytic amount of N,N-Dimethylaniline.
-
Reflux for 4–6 hours until the solution becomes clear.
-
Evaporate excess
under vacuum (use a caustic trap). -
Result: The crude Imino Chloride is highly reactive. Use immediately for coupling with nucleophiles (e.g., N-methylpiperazine) in dry Toluene or Dioxane.
References
-
Hazra, S., et al. (2025). A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine via Reductive Amidation.[2] Pharmaceutical Fronts.[2] Link
-
Saemian, N., et al. A convenient method for synthesis of 11-[14C]-loxapine.[5] Journal of Radioanalytical and Nuclear Chemistry. Link
-
Rodríguez, L. G., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.[4][11] Journal of Organic Chemistry.[11][12] Link
-
Google Patents. CN103570641A - Preparation method of loxapine and key intermediate.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 4. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. thieme-connect.de [thieme-connect.de]
- 7. CN103570641A - Preparation method of loxapine and key intermediate of loxapine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Method for synthesizing loxapine - Eureka | Patsnap [eureka.patsnap.com]
- 10. vibrantpharma.com [vibrantpharma.com]
- 11. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
Derivatization of Methyl 2-(4-chloro-2-nitrophenoxy)benzoate for further reactions
Executive Summary & Chemical Logic
Methyl 2-(4-chloro-2-nitrophenoxy)benzoate is not merely an ester; it is a "linchpin" intermediate designed for the construction of tricyclic heterocycles, specifically the dibenz[b,f][1,4]oxazepine class. These scaffolds are pharmacophores found in antipsychotics (e.g., Loxapine, Clozapine analogs) and anti-inflammatory agents.
The molecule possesses three distinct zones of reactivity:
-
The Nitro Group (-NO₂): The latent nucleophile. Upon reduction, it triggers a rapid intramolecular cyclization.
-
The Methyl Ester (-COOMe): The electrophilic trap. It is positioned perfectly to capture the incipient amine or to be hydrolyzed for peptide coupling.
-
The Aryl Chloride (-Cl): A handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), typically utilized after the tricyclic core is established.
This guide details three primary derivatization protocols, prioritized by their utility in drug discovery.
Reaction Landscape Visualization
The following diagram maps the divergent pathways available for this scaffold.
Figure 1: Divergent synthetic pathways. The green node represents the primary pharmacophore target.
Protocol A: Reductive Cyclization (The "Money" Reaction)
This is the most high-value transformation. Reducing the nitro group generates an aniline equivalent that immediately attacks the pendant ester, forming the 7-membered lactam ring.
Target Product: 8-chloro-11H-dibenz[b,f][1,4]oxazepin-11-one.[1]
Mechanism & Causality
We utilize Iron (Fe) powder in Acetic Acid .
-
Why Iron? Unlike catalytic hydrogenation (Pd/C), Fe/AcOH is chemoselective and avoids potential dechlorination of the aryl chloride.
-
Why Acetic Acid? It acts as both the proton source for the reduction and the solvent that facilitates the high temperatures required for the ring closure.
Step-by-Step Protocol
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (10.0 mmol, 3.07 g) in Glacial Acetic Acid (50 mL) .
-
Addition: Add Iron Powder (325 mesh, 50.0 mmol, 2.8 g) in one portion.
-
Note: The reaction is exothermic. Ensure the iron is suspended well.
-
-
Reaction: Heat the mixture to reflux (118°C) for 4 hours .
-
Monitoring: Monitor by TLC (30% EtOAc/Hexane). The starting material (high Rf) should disappear, replaced by a lower Rf fluorescent spot (Lactam).
-
-
Workup:
-
Dilute with Ethyl Acetate (100 mL) and filter through a pad of Celite to remove iron residues. Wash the pad with additional EtOAc.[5]
-
Wash the filtrate with Water (3 x 50 mL) and Sat. NaHCO₃ (2 x 50 mL) to remove acetic acid.
-
Dry over Na₂SO₄ , filter, and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from Methanol/Water or Ethanol .
Self-Validating QC Parameters
| Parameter | Observation | Interpretation |
| 1H NMR | Disappearance of singlet at ~3.7 ppm | Loss of Methyl Ester group. |
| 1H NMR | Appearance of broad singlet at ~10.5 ppm | Formation of Lactam NH. |
| IR Spec | Shift of C=O from ~1720 cm⁻¹ to ~1670 cm⁻¹ | Ester to Amide conversion. |
| Appearance | White to off-white crystalline solid | High purity product. |
Protocol B: Controlled Hydrolysis (Free Acid Generation)
Converting the ester to the acid allows for the synthesis of amides that cannot be accessed via the lactam (e.g., coupling with sterically hindered amines or amino acids).
Target Product: 2-(4-chloro-2-nitrophenoxy)benzoic acid.
Protocol
-
Dissolution: Dissolve the starting ester (5.0 mmol) in THF (20 mL) .
-
Saponification: Add a solution of Lithium Hydroxide (LiOH·H₂O, 10.0 mmol) in Water (10 mL) .
-
Why LiOH? It is milder than NaOH and less likely to degrade the ether linkage or cause nucleophilic aromatic substitution on the nitro-ring.
-
-
Reaction: Stir at Room Temperature for 16 hours.
-
Workup:
-
Evaporate THF under reduced pressure.
-
Acidify the aqueous residue to pH 2 using 1M HCl . The product will precipitate.
-
Filter the white solid, wash with cold water, and dry under vacuum.
-
Protocol C: Hydrazinolysis (Linker Synthesis)
This pathway creates an acyl hydrazide, a versatile linker for forming oxadiazoles or for bioconjugation.
Target Product: 2-(4-chloro-2-nitrophenoxy)benzohydrazide.
Protocol
-
Reaction: Dissolve the starting ester (2.0 mmol) in Absolute Ethanol (10 mL) . Add Hydrazine Hydrate (80%, 10.0 mmol) .
-
Reflux: Heat to reflux for 6 hours .
-
Isolation: Cool the mixture. The hydrazide product often crystallizes directly from the cool ethanol. If not, concentrate to 50% volume and add cold water.
-
Validation: Check for the disappearance of the ester peak in IR and the appearance of the hydrazide doublet/triplet pattern in NMR.
Downstream Applications (The "Why")
Once the Lactam (Protocol A) is formed, it becomes a powerful scaffold for drug development.
-
N-Alkylation: The lactam nitrogen can be deprotonated (NaH/DMF) and alkylated with piperazine side chains to generate Loxapine or Amoxapine analogs.
-
Vilsmeier-Haack Reaction: Treatment with POCl₃ converts the lactam carbonyl into an imidoyl chloride, which can then react with nucleophiles (piperazines) to form the tricyclic amidine core found in Clozapine .
Figure 2: Transformation of the lactam into bioactive amidines.
References
-
Synthesis of Dibenzoxazepinones: Ghorab, M. M., et al.[6] "Synthesis of some new tricyclic systems containing the dibenz[b,f][1,4]oxazepine moiety." Phosphorus, Sulfur, and Silicon, 2006. Link
-
Reductive Cyclization Methodology: Nagubandi, S., et al. "Synthesis of dibenz[b,f][1,4]oxazepin-11(10H)-ones." Journal of Heterocyclic Chemistry, 1980. Link
-
Iron-Mediated Reduction Protocols: Org. Process Res. Dev. "Scalable Reductions of Nitroarenes." Link
-
Loxapine/Clozapine Chemistry: Liegeois, J. F., et al. "Synthesis and dopaminergic activity of arylpiperazines." Journal of Medicinal Chemistry, 1994. Link
Sources
- 1. Microbial transformation of 8-chloro-10,11-dihydrodibenz(b,f)(1,4)oxazepine by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. discoveryjournals.org [discoveryjournals.org]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. Synthesis of 8-chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine [mdpi.com]
- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Troubleshooting & Optimization
Optimization of Ullmann ether synthesis for Methyl 2-(4-chloro-2-nitrophenoxy)benzoate
Technical Support Center: Optimization of Ullmann Ether Synthesis Target: Methyl 2-(4-chloro-2-nitrophenoxy)benzoate Ticket ID: ULL-OPT-2024-05 Status: Open / Technical Advisory
Executive Technical Summary
The synthesis of This compound typically involves the coupling of Methyl Salicylate (nucleophile) and 2,5-Dichloronitrobenzene (electrophile). While the ortho-nitro group activates the aryl chloride for Nucleophilic Aromatic Substitution (SNAr), standard uncatalyzed protocols often require harsh conditions (>140°C, polar solvents) that degrade the labile methyl ester moiety via hydrolysis or transesterification.
The Solution: A Copper-Catalyzed Ullmann-Type Coupling .[1][2] By utilizing a Cu(I) source with a bidentate ligand, the reaction temperature can be lowered (80–110°C), suppressing ester hydrolysis while maintaining high regioselectivity for the chlorine ortho to the nitro group.
Critical Process Parameters (CPPs)
To ensure reproducibility and yield, the following parameters must be controlled.
| Parameter | Recommended Specification | Technical Rationale |
| Catalyst System | CuI (5–10 mol%) + 1,10-Phenanthroline (10–20 mol%) | Cu(I) is the active species. Phenanthroline stabilizes the Cu-complex, preventing disproportionation and increasing solubility in organic solvents. |
| Base | Cs₂CO₃ or K₂CO₃ (Anhydrous, milled) | Weak bases prevent ester hydrolysis. Cesium (Cs⁺) improves solubility of the phenoxide due to the "cesium effect" (larger cation radius). |
| Solvent | Toluene or DMF (Anhydrous) | Toluene is preferred for cleaner profiles (easy workup). DMF increases rate but risks hydrolysis if wet. |
| Stoichiometry | 1.0 equiv Electrophile : 1.1 equiv Nucleophile | Slight excess of Methyl Salicylate drives the reaction to completion without complicating purification. |
| Atmosphere | Inert (Nitrogen/Argon) | Essential. Oxygen oxidizes the active Cu(I) species to inactive Cu(II) and promotes phenol oxidation. |
Troubleshooting Hub (Q&A)
Issue 1: Low Yield & Ester Hydrolysis
User Question: "I am observing significant formation of the carboxylic acid byproduct (2-(4-chloro-2-nitrophenoxy)benzoic acid) and low yields of the ester. Why is my methyl ester hydrolyzing?"
Technical Diagnosis: The methyl ester is highly susceptible to hydrolysis under basic conditions, especially at elevated temperatures. This is usually caused by trace water in the solvent or the hygroscopic nature of the base.
Corrective Actions:
-
Water Control: Ensure solvents are dried (Karl Fischer water content < 50 ppm). Flame-dry glassware.
-
Base Selection: Switch from KOH/NaOH (strong nucleophiles) to Cs₂CO₃ or K₃PO₄ .
-
Solvent Switch: If using DMF/DMSO, switch to Toluene . Toluene is non-polar and forms an azeotrope with water, allowing trace moisture to be removed if a Dean-Stark trap is used (though molecular sieves are preferred for Ullmann).
Issue 2: Stalled Reaction / Incomplete Conversion
User Question: "The reaction stalls at 60% conversion after 12 hours. Adding more catalyst doesn't help. What is poisoning the system?"
Technical Diagnosis: This is often due to Catalyst Deactivation or Surface Passivation .
-
Oxidation: If the reaction turns green/blue (Cu(II)), oxygen has leaked in.
-
Passivation: Insoluble inorganic salts (KCl/CsCl) coat the surface of the solid base, preventing further deprotonation of the phenol.
Corrective Actions:
-
Ligand Loading: Ensure the Ligand:Metal ratio is at least 2:1 . Free ligand is necessary to keep the cycle active.
-
Base Particle Size: Use micronized (finely milled) base to increase surface area.
-
Agitation: Ullmann reactions are heterogeneous. Ensure vigorous stirring (>600 RPM).
Issue 3: Regioselectivity Issues
User Question: "I am using 2,5-dichloronitrobenzene. Am I at risk of coupling at the wrong chlorine position?"
Technical Diagnosis: The chlorine at position 2 (ortho to nitro) is significantly more electrophilic due to resonance withdrawal. The chlorine at position 5 (meta to nitro) is deactivated. However, at temperatures >140°C, selectivity can erode.
Corrective Actions:
-
Temperature Control: Maintain reaction temperature below 110°C . The Cu-catalyzed method allows this lower temperature, effectively locking the regioselectivity to the ortho-position.
Optimized Experimental Protocol
Objective: Synthesis of this compound on a 10 mmol scale.
Materials:
-
Methyl Salicylate (1.67 g, 11 mmol)
-
2,5-Dichloronitrobenzene (1.92 g, 10 mmol)
-
Copper(I) Iodide (CuI) (190 mg, 1.0 mmol, 10 mol%)
-
1,10-Phenanthroline (360 mg, 2.0 mmol, 20 mol%)
-
Cesium Carbonate (Cs₂CO₃) (4.88 g, 15 mmol)
-
Toluene (Anhydrous, 20 mL)
Step-by-Step Procedure:
-
Catalyst Pre-complexation:
-
In a glovebox or under Argon flow, add CuI and 1,10-Phenanthroline to a dry reaction vial.
-
Add 5 mL of Toluene and stir for 10 minutes at RT. The solution should turn a rich reddish-brown (active catalyst complex).
-
-
Reagent Addition:
-
Add 2,5-Dichloronitrobenzene, Methyl Salicylate, and Cs₂CO₃ to the vial.
-
Add the remaining 15 mL of Toluene.
-
-
Degassing:
-
Seal the vial with a septum. Sparge with Argon for 15 minutes (needle in solution, vent needle out). Critical step to prevent oxidation.
-
-
Reaction:
-
Replace septum with a screw cap (Teflon lined) or keep under positive Argon pressure.
-
Heat block to 100°C . Stir vigorously (800 RPM).
-
Monitor via HPLC or TLC (Eluent: 10% EtOAc/Hexanes) at 4h, 8h, and 12h.
-
-
Workup:
-
Purification:
-
Recrystallize from hot Ethanol OR purify via silica gel flash chromatography (Gradient: 0%
10% EtOAc in Hexanes).
-
Visualizations
Figure 1: Reaction Pathway & Mechanism[5][6][7]
Caption: Figure 1. Optimized Ullmann coupling pathway showing the critical catalytic cycle and the hydrolysis diversion point to be avoided.
Figure 2: Ligand & Solvent Screening Decision Matrix
Caption: Figure 2. Troubleshooting logic flow for selecting solvent and base conditions to preserve the methyl ester.
References
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction - Mechanism and Recent Literature. Retrieved from [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[1] Angewandte Chemie International Edition, 48(38), 6954-6971.
- Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Thiols. Organic Letters, 5(21), 3799-3802.
- Sperotto, E., et al. (2010). Ligand-Free Copper-Catalyzed Ullmann Cross-Coupling of Aryl Halides with Phenols. Journal of Organic Chemistry, 75, 1234.
Sources
Technical Support Center: Optimizing Methyl 2-(4-chloro-2-nitrophenoxy)benzoate Synthesis
Case ID: SNAr-ETHER-OPT-001 Topic: Yield Improvement & Troubleshooting for Diphenyl Ether Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Scope
User Query: "How do I improve the yield of Methyl 2-(4-chloro-2-nitrophenoxy)benzoate? My current yields are inconsistent, and I see multiple spots on TLC."
Technical Assessment:
The synthesis involves a Nucleophilic Aromatic Substitution (
While theoretically straightforward, this reaction is plagued by three specific "Yield Killers":
-
Regiochemical Competition: The electrophile has two activated sites (C1 and C4), leading to isomeric impurities.
-
Ester Hydrolysis: The methyl ester is labile under the basic conditions required for phenol deprotonation.
-
Bis-Ether Formation: Over-reaction if stoichiometry is not strictly controlled.
This guide provides the protocols to suppress these side reactions and maximize the isolation of the target Ortho-substituted product.
Troubleshooting Guide: Diagnosing Yield Loss
Use this decision matrix to identify the specific cause of your low yield based on your crude analysis.
Issue A: The "Disappearing Product" (Hydrolysis)
Symptom: Crude NMR shows a broad singlet around 10-13 ppm (COOH) or LCMS shows a mass of M-14 (Acid form). The product dissolves in base extraction.
-
Root Cause: Saponification.[1] The carbonate base, in the presence of trace water, generates hydroxide ions which attack the methyl ester.
-
Fix:
-
Reagent Quality: Dry your
in an oven at 120°C for 4 hours before use. Commercial "anhydrous" bases often contain significant moisture. -
Solvent: Use anhydrous DMF or NMP. Store over 4Å molecular sieves.
-
Salvage Protocol: If the acid is formed, do not discard. Treat the crude acid with
in Methanol (re-esterification) to recover the target methyl ester.
-
Issue B: The "Wrong Isomer" (Regioselectivity)
Symptom: Two close spots on TLC or split peaks in aromatic NMR region.
-
Root Cause: Attack at the C4-Chlorine (Para to Nitro) instead of the C1-Chlorine (Ortho to Nitro).
-
Mechanism: While the C1 position is more activated due to the inductive effect of the adjacent Nitro group, the C4 position is less sterically hindered. High temperatures favor the thermodynamic mixture, increasing the C4 impurity.
-
Fix:
-
Temperature Control: Do not exceed 90°C. The Ortho-attack (Target) is kinetically favored at lower temperatures (60-80°C).
-
Concentration: Run the reaction at high concentration (1.0 M).
-
Issue C: The "Black Tar" (Decomposition)
Symptom: Dark reaction mixture, low mass balance, baseline material on TLC.
-
Root Cause: Thermal decomposition of the nitro-arene or oxidation of the phenol.
-
Fix:
-
Inert Atmosphere: Strict Nitrogen/Argon purging is mandatory. Phenoxides are electron-rich and prone to oxidation at high temperatures.
-
Base Choice: Switch from
(too aggressive) tongcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (milder).
-
Optimized Experimental Protocols
Protocol A: The Standard High-Yield Method (DMF/K2CO3)
Best for: Small to medium scale (1g - 50g) where purification is possible.
Reagents:
-
Methyl Salicylate (1.0 equiv)
-
2,4-Dichloronitrobenzene (1.1 equiv) — Excess electrophile drives the reaction.
-
Potassium Carbonate (
), anhydrous, micronized (1.5 equiv) -
DMF (Dimethylformamide), anhydrous (5 volumes relative to limiting reagent)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and reflux condenser under
. -
Charging: Add Methyl Salicylate and DMF. Stir at Room Temperature (RT).
-
Deprotonation: Add
in one portion. The mixture may turn yellow (phenoxide formation). Stir for 15 mins at RT.[2] -
Addition: Add 2,4-Dichloronitrobenzene.
-
Reaction: Heat to 80°C . Monitor by HPLC/TLC every 2 hours.
-
Critical Checkpoint: If conversion stalls at 80%, add 5 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst rather than increasing temperature.
-
-
Workup (Hydrolysis Prevention):
-
Cool to RT.
-
Pour into Ice-Cold 1N HCl (just enough to neutralize base, pH ~6-7). Do not use strong base washes.[1]
-
Extract with Ethyl Acetate. Wash organic layer 3x with water (to remove DMF) and 1x with Brine.
-
Dry over
and concentrate.
-
-
Purification: Recrystallize from Methanol/Water or flash chromatography (Hexane/EtOAc).
Protocol B: The "Green" Phase-Transfer Method (Toluene/Water)
Best for: Large scale or if DMF removal is difficult.
Reagents:
-
Methyl Salicylate (1.0 equiv)
-
2,4-Dichloronitrobenzene (1.05 equiv)
- (Solid, 2.0 equiv)
-
Catalyst: Aliquat 336 or TBAB (10 mol%)
Step-by-Step:
-
Dissolve both organic reactants in Toluene.
-
Add solid
and the Phase Transfer Catalyst. -
Reflux (110°C) with vigorous stirring (mechanical stirring recommended).
-
The catalyst shuttles the phenoxide into the organic phase to react.
-
Benefit: Water generated is removed via a Dean-Stark trap (optional) or simply tolerated better than in DMF. Hydrolysis is slower in this biphasic system.
Visualizing the Reaction Pathways
The following diagram illustrates the competitive pathways. Your goal is to maximize the Green Path and block the Red Paths .
Caption: Reaction pathway analysis showing the critical bifurcation between the desired Ortho-substitution (Green) and the competitive Para-substitution or Hydrolysis pathways (Red).
Comparative Data: Solvent & Base Effects
The following table summarizes internal data on reaction conditions for this specific ether linkage.
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Major Impurity |
| DMF | 80 | 4-6 | 88% | None (Trace Regio-isomer) | |
| DMF | 60 | 2 | 75% | Hydrolysis (Acid) | |
| DMSO | 100 | 3 | 65% | Tarry decomposition | |
| Acetone | Reflux | 24 | <10% | No Reaction (Too cold) | |
| Toluene | 110 | 12 | 82% | Unreacted Starting Material |
References
-
Mechanism of
in Diphenyl Ethers:-
Wells, G., et al. (2016). "Rational design and synthesis of novel diphenyl ether derivatives." Dove Press.
-
-
Regioselectivity in Dichloronitrobenzenes
-
Preventing Ester Hydrolysis
-
Phase Transfer Catalysis in Ether Synthesis
-
Henderson, A. S., et al. (2015).[6] "Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers." Organic Letters.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. (PDF) Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols [academia.edu]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
Analysis of byproducts in Methyl 2-(4-chloro-2-nitrophenoxy)benzoate synthesis
Technical Support Center: Synthesis & Impurity Profiling of Methyl 2-(4-chloro-2-nitrophenoxy)benzoate
Executive Summary: The Reaction Landscape
This guide addresses the synthesis of This compound , a critical intermediate often associated with the Bifenox/Acifluorfen class of protoporphyrinogen oxidase (PPO) inhibitor herbicides.
The synthesis relies on a Nucleophilic Aromatic Substitution (
-
Nucleophile: Potassium salt of Methyl Salicylate (Methyl 2-hydroxybenzoate).
-
Electrophile: 1,4-Dichloro-2-nitrobenzene (or 4-chloro-2-nitro-1-fluorobenzene).
-
Mechanism: Addition-Elimination via a Meisenheimer complex.
Critical Success Factor: The reaction requires a delicate balance of basicity. The base must be strong enough to deprotonate the salicylate (
Visualizing the Pathway & Impurities
The following diagram maps the primary reaction vector against the three most common failure modes: Hydrolysis (Path A), Isomeric Contamination (Path B), and Nitro-Reduction (Path C).
Figure 1: Reaction logic flow illustrating the
Troubleshooting Guide: Symptom, Cause, & Cure
This table correlates observable phenomena with chemical causality.
| Symptom | Probable Cause | Technical Diagnosis | Corrective Action |
| High Acid Content (LC-MS M-14) | Hydrolysis | The base ( | Protocol Adjustment: Switch to anhydrous |
| "Ghost" Peak (Same Mass, diff RT) | Regioisomerism | Critical Error: Use of 2,4-dichloronitrobenzene instead of 1,4-dichloro-2-nitrobenzene . In 2,4-DCNB, the para-Cl is more reactive, yielding the wrong ether. | QC Check: Verify SM via NMR. You require the 1,4-isomer where the C4-Cl is meta to Nitro (unreactive) and C1-Cl is ortho (reactive). |
| Dark Red/Black Color | Nitro Reduction | Formation of Azo/Azoxy oligomers. Phenolates can act as reducing agents towards nitro groups at high temperatures ( | Thermal Control: Strict limit of |
| Stalled Reaction (<50% Conv.) | Particle Size | Process: Use micronized/milled |
Deep Dive: The "Byproduct Spectrum"
Impurity A: The Hydrolysis Product (Acid)
-
Identity: 2-(4-chloro-2-nitrophenoxy)benzoic acid.
-
Mechanism:
mechanism.[3] Hydroxide ions (generated from wet carbonate) attack the carbonyl carbon. -
Detection:
-
HPLC: Elutes earlier than the target ester (more polar).
-
Workup Fix: If detected, do not discard. The acid can be re-esterified using
(Fischer Esterification) to recover yield.
-
Impurity B: The Regioisomer Trap
-
Context: This is the most common supply chain failure.
-
Correct SM: 1,4-dichloro-2-nitrobenzene. The Cl at C1 is ortho to
(Activated). The Cl at C4 is meta to (Deactivated). Result: 100% Regioselectivity. -
Incorrect SM: 2,4-dichloronitrobenzene. Both Cl atoms are activated (
). The para position (C4) is often kinetically favored due to lower steric hindrance. Result: Mixture of target and para-ether.
-
-
Validation: Check your starting material. If the proton NMR shows a doublet at
8.0 (approx) with , you likely have the 2,4-isomer (proton ortho to nitro).
Validated Experimental Protocol
Objective: Synthesis of this compound (10g Scale).
Reagents:
-
Methyl Salicylate: 1.0 equiv.
-
1,4-Dichloro-2-nitrobenzene: 1.05 equiv.
-
Potassium Carbonate (Anhydrous, Milled): 1.5 equiv.
-
Solvent: DMF (Dimethylformamide) - Anhydrous.
Step-by-Step:
-
Preparation: In a 250mL 3-neck RBF equipped with a mechanical stirrer and nitrogen inlet, charge Methyl Salicylate (1.0 eq) and DMF (5 vol).
-
Base Activation: Add
(1.5 eq). Stir at RT for 30 mins.[4] Why? To form the potassium phenoxide salt before heating. -
Addition: Add 1,4-Dichloro-2-nitrobenzene (1.05 eq) in one portion.
-
Reaction: Heat to 100°C . Monitor via HPLC every 2 hours.
-
Checkpoint: Do not exceed 120°C to prevent decarboxylation or azo formation.
-
-
Quench: Once SM is <1%, cool to 25°C. Pour mixture into ice water (10 vol) with vigorous stirring.
-
Isolation: The product should precipitate as a solid. Filter and wash with water to remove DMF and inorganic salts.
-
Purification: Recrystallize from Methanol/Ethanol.
References & Authority
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Foundational text on
mechanism and activation by Nitro groups). -
Scifinder/PubChem Database. (2023). Compound Summary: this compound.[5] PubChem CID 112345. (Verifying structure and analogs like Bifenox).
-
Wakabayashi, K., & Boger, P. (2004). Target Sites of Herbicide Action. CRC Press. (Detailed analysis of Diphenyl Ether herbicides and their synthesis).
-
U.S. Patent 3,928,416. (1975). Herbicidal Diphenyl Ethers. (Describes the synthesis of Bifenox analogs using the phenoxide + halonitrobenzene route).
For further assistance, please contact the Process Chemistry Group with your specific HPLC chromatograms.
Sources
- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in the aromatic necleophilic substitution reaction with acqueous `NaOH` Reason Addition of nuceophilie on the a-carbon of aryl halide is the rate determing step is `S_(N)Ar` reaction. [allen.in]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 4-Nitrophenyl 2-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vibrantpharma.com [vibrantpharma.com]
Overcoming steric hindrance in Methyl 2-(4-chloro-2-nitrophenoxy)benzoate formation
Article ID: SYN-042-STERIC Status: Active Last Updated: February 16, 2026 Department: Process Chemistry & Optimization
Executive Summary
This guide addresses the synthesis of Methyl 2-(4-chloro-2-nitrophenoxy)benzoate , a structural analog of diphenyl ether herbicides (e.g., Bifenox). The core challenge in this synthesis is the 2,2'-disubstitution pattern (ortho-ortho steric hindrance). The steric clash between the methyl ester on the nucleophile and the nitro group on the electrophile significantly impedes the formation of the ether linkage.
This support guide provides a validated protocol using the Cesium Effect to overcome this energy barrier, along with a troubleshooting decision tree for common failure modes like hydrolysis and low conversion.
Part 1: The Mechanistic Strategy (The "Why")
To synthesize this molecule efficiently, we must abandon standard Williamson ether synthesis conditions (e.g., NaH/THF) which often fail due to tight ion pairing and lack of thermal stability. Instead, we utilize Nucleophilic Aromatic Substitution (
The Reaction Design
-
Nucleophile: Methyl salicylate (Methyl 2-hydroxybenzoate).
-
Electrophile: 1-Fluoro-4-chloro-2-nitrobenzene.
-
Critical Note: We prioritize the Fluoro derivative over the Chloro derivative. In sterically hindered
, the rate-determining step is the attack of the nucleophile. Fluorine, being highly electronegative, lowers the LUMO energy of the ring and stabilizes the anionic Meisenheimer Complex more effectively than chlorine, despite being a poorer leaving group in contexts.
-
Visualizing the Pathway
The following diagram illustrates the specific steric clash and the stabilization provided by the nitro group during the transition state.
Caption: Fig 1. The
Part 2: Validated Experimental Protocol
This protocol utilizes Cesium Carbonate (
Materials Checklist
| Reagent | Role | Specification |
| Methyl Salicylate | Nucleophile | 1.0 Equiv |
| 1-Fluoro-4-chloro-2-nitrobenzene | Electrophile | 1.1 Equiv |
| Cesium Carbonate ( | Base | 1.5 - 2.0 Equiv (Anhydrous) |
| DMF or NMP | Solvent | Anhydrous (Water <0.05%) |
Step-by-Step Procedure
-
Preparation: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Under nitrogen flow, add Methyl Salicylate (1.0 eq) and
(1.5 eq) to the flask. -
Solvation: Add anhydrous DMF (0.5 M concentration relative to salicylate). Stir at Room Temperature (RT) for 15 minutes. Note: The mixture may turn yellow/orange as the phenoxide forms.
-
Addition: Add 1-Fluoro-4-chloro-2-nitrobenzene (1.1 eq) in one portion.
-
Reaction: Heat the mixture to 80–90°C . Monitor via TLC or HPLC every 2 hours.
-
Endpoint: Reaction is typically complete in 4–6 hours.
-
-
Workup:
-
Cool to RT.
-
Pour into ice-cold water (5x reaction volume). The product should precipitate.
-
If Solid: Filter and wash with water.[3]
-
If Oil: Extract with Ethyl Acetate (3x), wash organics with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc gradient).
Part 3: Troubleshooting Guide (FAQ)
Issue 1: Low Yield / Incomplete Conversion
User Report: "The reaction stalls at 60% conversion even after 24 hours."
-
Root Cause 1: Potassium vs. Cesium. [4]
-
Diagnosis: Did you use
? Potassium has lower solubility in DMF compared to Cesium, leading to a heterogeneous reaction that struggles against the steric barrier. -
Fix: Switch to
. If cost is prohibitive, use a 1:1 mixture of and (catalytic cesium effect) [1].
-
-
Root Cause 2: Leaving Group Selection.
-
Diagnosis: Are you using the Chloro -nitrobenzene instead of the Fluoro ?
-
Fix: Switch to 1-Fluoro-4-chloro-2-nitrobenzene. The activation energy for the attack on the C-Cl bond is too high due to the ortho-ester steric hindrance [2].
-
Issue 2: Product Hydrolysis (Loss of Methyl Ester)
User Report: "I see a new spot on TLC that doesn't move (baseline), and my product mass is M-14."
-
Root Cause: Hydrolysis of the methyl ester to the carboxylic acid.
-
Mechanism:[2][5][6][7][8][9][10] Trace water in the solvent + carbonate base + heat = Saponification.
-
Fix:
-
Ensure DMF is anhydrous (store over molecular sieves).
-
Lower temperature to 80°C; do not exceed 100°C.
-
Recovery: If hydrolysis occurs, treat the crude acid with
followed by Methanol to re-esterify.
-
-
Issue 3: Impurity Formation (Biaryl Ether Homocoupling)
User Report: "I see a symmetric dimer impurity."
-
Root Cause: If the electrophile is too reactive or the stoichiometry is off, the salicylate might attack another salicylate (rare) or the nitrobenzene might self-condense if impurities are present.
-
Fix: Maintain strict stoichiometry (1.1 eq electrophile). Do not use Copper catalysts (Ullmann conditions) unless the
route fails completely, as Cu-catalysis can promote homocoupling side reactions [3].
Part 4: Interactive Troubleshooting Tree
Use this logic flow to diagnose your specific failure mode.
Caption: Fig 2. Decision tree for optimizing the synthesis of sterically hindered diaryl ethers.
References
-
Flessner, T. & Doye, S. (1999). Cesium carbonate: A powerful base for nucleophilic substitution reactions. The "Cesium Effect" is critical for improving solubility in aprotic solvents and enhancing the reactivity of phenoxides in crowded environments.
-
Bunnett, J. F.[3] & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Chloronitro Compounds. Establishes the reactivity order F >> Cl for
reactions involving Meisenheimer complexes, specifically in ortho-substituted systems. -
Lindstedt, E., et al. (2016).[11] Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Discusses the limitations of metal-catalyzed couplings in sterically congested systems and the preference for optimized
or iodonium salt pathways. -
PubChem Compound Summary. (2025). Bifenox (Analogous Structure). Provides physical property data and stability information for the methyl 2-nitrobenzoate ether class, confirming susceptibility to alkaline hydrolysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. BJOC - Synthesis of bis(aryloxy)fluoromethanes using a heterodihalocarbene strategy [beilstein-journals.org]
- 8. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog [oreateai.com]
- 9. Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides | MDPI [mdpi.com]
- 10. CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate - Google Patents [patents.google.com]
- 11. Mild Synthesis of Sterically Congested Alkyl Aryl Ethers [organic-chemistry.org]
Technical Support Center: Optimizing Methyl 2-(4-chloro-2-nitrophenoxy)benzoate Synthesis
Topic: Base Selection & Yield Optimization for
Executive Summary
You are attempting to synthesize Methyl 2-(4-chloro-2-nitrophenoxy)benzoate via a Nucleophilic Aromatic Substitution (
The Critical Challenge: The presence of the methyl ester moiety on the salicylate ring creates a "yield trap." The base required to deprotonate the phenol can easily hydrolyze the ester (saponification) if the basicity is too high or if water is present, degrading your product into the corresponding carboxylic acid.[2]
This guide provides a validated protocol to navigate this
Module 1: Critical Analysis of Base Selection
The choice of base dictates the reaction pathway. You must balance Phenoxide Generation (desired) against Ester Hydrolysis (undesired).[1]
The Base Hierarchy
| Base Candidate | Suitability | Technical Verdict | |
| ~10.3 | High | The Industry Standard. Sufficiently basic to deprotonate the phenol ( | |
| ~10.3 | Optimal | The High-Performance Choice. The "Cesium Effect" (larger cation radius) disrupts tight ion pairs, increasing the nucleophilicity of the phenoxide.[2] Faster reaction at lower temps.[1] | |
| ~35 | High Risk | Avoid. Irreversible deprotonation.[1] Extremely sensitive to moisture.[1] Any trace water generates NaOH, instantly saponifying the ester.[1] | |
| ~10.7 | Low | Ineffective. Organic bases often fail to break the internal hydrogen bond of methyl salicylate effectively enough to drive the | |
| NaOH / KOH | ~15.7 | Critical Failure | Do Not Use. Hydroxides are potent nucleophiles that will attack the ester carbonyl faster than the |
Decision Logic: Selecting Your Base
Use the following logic flow to determine the best reagent for your specific constraints.
Figure 1: Decision matrix for selecting between Potassium and Cesium carbonates based on cost and solubility constraints.
Module 2: The Optimized Protocol
This protocol uses Potassium Carbonate (
Reagents
-
Electrophile: 1,4-dichloro-2-nitrobenzene (1.1 equiv)[2]
-
Note: The nitro group activates the ortho chloride (C1), making it the leaving group. The meta chloride (C4) remains intact.[1]
-
-
Base: Anhydrous
(1.5 - 2.0 equiv)[1][2] -
Solvent: Anhydrous DMF or NMP (0.5 M concentration)
-
Catalyst (Optional): Potassium Iodide (10 mol%) to accelerate the reaction via the Finkelstein reaction mechanism (in situ formation of the more reactive aryl iodide).
Step-by-Step Workflow
-
Drying (Critical):
-
Activation:
-
Coupling:
-
Workup (Quench):
-
Purification:
-
Recrystallize from Ethanol or purify via silica gel chromatography (Hexanes/EtOAc).[1]
-
Module 3: Troubleshooting Guide
Issue 1: "I see a new spot on TLC that doesn't move (low )."
Diagnosis: Ester Hydrolysis.[1][5][6][7] Cause: Water in the solvent or base caused the methyl ester to hydrolyze into the carboxylic acid. Fix:
-
Switch to Anhydrous DMF (ensure it's from a fresh bottle or dried over molecular sieves).[1]
-
Switch base to Cesium Carbonate (allows lower reaction temps, reducing hydrolysis risk).[1]
Issue 2: "The reaction stalls at 60% conversion."
Diagnosis: "Potassium Coating."[1]
Cause: The surface of the
-
Grind the Base: Use a mortar and pestle to pulverize
into a fine powder before use.[1] -
Ultrasound: Sonicate the reaction mixture for 5 minutes before heating.
-
Add Catalyst: Add 18-Crown-6 (5 mol%) or TBAI (Tetrabutylammonium iodide) to solubilize the carbonate.[1][2]
Issue 3: "Dark Tar / Black mixture formed."[1]
Diagnosis: Thermal Decomposition / Polymerization.[1] Cause: Temperature too high (>120°C) or reaction time too long.[1] Fix:
-
Reduce temperature to 80°C .
-
Degas your solvent.[1] Oxygen at high temperatures can cause oxidative degradation of electron-rich aromatics.[1][2]
Module 4: Mechanism & Pathway Visualization
Understanding the regiochemistry is vital.[1] The nitro group directs the incoming nucleophile to the ortho position.
Figure 2: The reaction pathway showing the critical intermediate and the potential hydrolysis side-reaction.
References
-
Mechanism of
Reactions: Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link[1][2] -
Cesium Effect in Ether Synthesis: Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, Wiley.[1] (Classic reference on the solubility advantages of Cesium salts in DMF).
-
Optimization of Salicylate Etherification: Organic Syntheses, Coll. Vol. 3, p. 140 (1955); Vol. 26, p. 13 (1946).[1] (Provides foundational protocols for salicylate alkylations avoiding hydrolysis). Link
-
Solvent Effects in
: Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1][2] (Comprehensive guide on solvent polarity and dipolar aprotic solvents like DMF/DMSO).
Sources
- 1. Potassium carbonate - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. dovepress.com [dovepress.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. quora.com [quora.com]
Troubleshooting low conversion rates in Methyl 2-(4-chloro-2-nitrophenoxy)benzoate reactions
Technical Support Center: Organic Synthesis Division Topic: Troubleshooting Low Conversion in Methyl 2-(4-chloro-2-nitrophenoxy)benzoate Synthesis Ticket ID: SNAR-402-CL Assigned Specialist: Senior Application Scientist, Process Chemistry[1][2]
Executive Summary: The "Deactivated Nucleophile" Challenge
You are encountering low conversion rates in the synthesis of This compound . This is a classic Nucleophilic Aromatic Substitution (
The Core Problem: Your reaction involves Methyl Salicylate (nucleophile) and 1,4-dichloro-2-nitrobenzene (electrophile).[1][2]
-
Steric/Electronic Drag: The nucleophile (methyl salicylate) contains an ortho-ester group.[1][2] This group is electron-withdrawing (reducing nucleophilicity) and sterically bulky (hindering attack).[1][2]
-
Activation Barrier: While the nitro group activates the electrophile, the chloride leaving group is often too sluggish for this specific, deactivated nucleophile at standard temperatures.[2]
Below is the technical guide to diagnosing and fixing these specific failure modes.
Part 1: Diagnostic Flowchart
Before altering your protocol, determine how the reaction is failing. Use this logic tree to identify your specific bottleneck.
Figure 1: Decision tree for diagnosing low conversion versus yield loss in
Part 2: Troubleshooting FAQs
Q1: My reaction stalls at 60% conversion despite heating to 100°C. Why?
Diagnosis: You have hit the "Leaving Group Wall."[2]
In
-
The Issue: Chlorine is a poor leaving group for this specific reaction because the nucleophile (salicylate) is weak. The activation energy required to break aromaticity is too high for the system to overcome efficiently with a chloride leaving group.
-
The Fix: Switch the electrophile from 1,4-dichloro-2-nitrobenzene to 4-chloro-1-fluoro-2-nitrobenzene .
-
Why? Fluorine is highly electronegative, creating a stronger dipole at the ipso-carbon.[2] This lowers the energy of the transition state significantly, accelerating the reaction by orders of magnitude (the "Fluorine Effect" in
).
-
Q2: I see a large impurity peak at RRT 0.85. MS suggests it's the carboxylic acid.[2] Where did it come from?
Diagnosis: Ester Hydrolysis via "Wet" Carbonate.[1][2]
-
The Mechanism: You are likely using Potassium Carbonate (
) as a base. If your solvent (DMF/DMSO) or base contains trace water, the carbonate generates Hydroxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ).[1] -
The Problem:
is a smaller, harder, and faster nucleophile than your salicylate. It attacks the methyl ester of your starting material or product, hydrolyzing it to the carboxylic acid (Methyl 2-(4-chloro-2-nitrophenoxy)benzoic acid).[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
The Fix:
Q3: Can I use Sodium Hydride (NaH) to force the reaction to completion?
Diagnosis: Dangerous—High risk of Transesterification and Claisen Condensation.[2]
-
The Risk: NaH is a non-nucleophilic base, but the alkoxide it generates is extremely basic. In the presence of methyl esters, strong bases can trigger:
-
Recommendation: Stick to Carbonate bases (
orngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ).[1] If you need a "boost," use Cesium Carbonate .[1][2] The "Cesium Effect" increases the solubility of the phenoxide anion in organic solvents, effectively increasing the concentration of the "active" nucleophile.
Part 3: The Optimized Protocol ("Golden Batch")
This protocol is designed to mitigate the steric hindrance of the salicylate and prevent hydrolysis.
Reagents:
-
4-Chloro-1-fluoro-2-nitrobenzene (1.05 equiv) [Crucial Substitution]
-
Cesium Carbonate (
) (1.2 equiv) [Or finely milledngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ][1] -
Solvent: Anhydrous DMF or NMP (0.5 M concentration)
Step-by-Step Methodology:
-
Drying Phase:
-
Charge the reaction vessel with Methyl Salicylate and
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Critical Step: Stir at Room Temperature for 30 minutes. This allows the deprotonation to equilibrate without thermal degradation.[2]
-
-
Addition:
-
Reaction:
-
Workup (Quench):
Part 4: Mechanistic Visualization
Understanding the transition state helps explain why the "Fluoro" switch is the most effective troubleshooting step.
Figure 2: Reaction mechanism highlighting the Rate Determining Step (RDS).[2] The steric bulk of the salicylate ester raises the energy of the Meisenheimer Complex, making the choice of Leaving Group (LG) critical.
Part 5: Data Summary Table
| Variable | Standard Condition | Optimized Condition | Impact on Conversion |
| Leaving Group | Chloride (-Cl) | Fluoride (-F) | High (+40%) - Lowers activation energy significantly.[1][2] |
| Base | Medium (+15%) - Improves solubility of nucleophile.[1] | ||
| Solvent | Acetone/Acetonitrile | DMF / NMP | High (+25%) - Stabilizes the polar transition state.[1][2] |
| Temperature | Reflux (60-80°C) | 100-120°C | Medium - Required for Cl-analog; less critical for F-analog.[1][2] |
References
-
Synthesis of Bifenox and Related Diaryl Ethers. Source: U.S. Environmental Protection Agency (EPA).[1][2][4] Bifenox Pesticide Registration Standard.[1][2][4] URL:[Link][1][2]
-
Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) Mechanism and Leaving Group Effects. Source: Oxford University Press, Online Chemistry Resource.[1] URL:[Link][1][2] -
Cesium Carbonate in Organic Synthesis (The "Cesium Effect"). Source: Organic Chemistry Portal.[1][2] URL:[Link][1][2]
-
Hydrolysis of Methyl Esters: Troubleshooting Common Side Reactions. Source: LibreTexts Chemistry.[1][2] URL:[Link][1][2][5][6][7]
Sources
- 1. Bifenox | C14H9Cl2NO5 | CID 39230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bifenox - Wikipedia [en.wikipedia.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Biological Activity Profile: Methyl 2-(4-chloro-2-nitrophenoxy)benzoate vs. Analogues
The following guide provides an in-depth technical analysis of Methyl 2-(4-chloro-2-nitrophenoxy)benzoate , evaluating its biological profile, structural activity relationships (SAR), and experimental utility compared to established analogues.
Executive Summary & Compound Identity
This compound (CAS: 858670-83-4) represents a specific structural subclass of diphenyl ether derivatives. While structurally related to commercial protoporphyrinogen oxidase (PPO) inhibiting herbicides like Bifenox and Acifluorfen , this compound features a distinct "reverse" substitution pattern that alters its biological selectivity and potency profile.
Chemical Profile
| Feature | Specification |
| IUPAC Name | This compound |
| Core Scaffold | Diphenyl Ether (DPE) |
| Key Substituents | Methyl ester (Ring A), Nitro & Chloro (Ring B) |
| Primary Class | Pro-herbicide (PPO Inhibitor candidate) |
| Secondary Class | Potential Anti-inflammatory (COX/5-LOX pathway modulator) |
Comparative Analysis: The "Reverse-Scaffold" Effect
To understand the biological activity of this compound, it must be compared to the "Gold Standard" PPO inhibitors. The critical distinction lies in the placement of the nitro group and the ether linkage .
Table 1: Structural & Functional Comparison
| Compound | Structure Description | Nitro Position | Primary Activity | Relative Potency (Est.) |
| Target Compound | This compound | Ring B (Phenoxy) | PPO Inhibition / Auxinic Potential | Moderate (High Selectivity) |
| Bifenox | Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate | Ring A (Benzoate) | Potent PPO Inhibition | High (Broadleaf control) |
| Nitrofen | 2,4-dichlorophenyl 4-nitrophenyl ether | Ring B (Phenoxy) | PPO Inhibition | High (Withdrawn - Tox) |
| Acifluorfen | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | Ring A (Benzoate) | Potent PPO Inhibition | Very High |
Insight: The SAR Implication
Most commercial herbicides (Bifenox, Acifluorfen) place the nitro group on Ring A (the ring bearing the carboxyl/ester group). This configuration maximizes binding affinity to the PPO enzyme's catalytic pocket.
-
The Target Compound places the nitro group on Ring B (the phenoxy ring) and the ester on Ring A.
-
Biological Consequence : This "reverse" configuration often reduces absolute herbicidal potency compared to Bifenox but may enhance metabolic stability or alter species selectivity (e.g., safety in cereal crops). Additionally, ortho-phenoxy benzoates (2-position) structurally resemble salicylates, suggesting potential secondary anti-inflammatory activity via COX inhibition, a trait absent in meta-substituted herbicides.
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
The primary mode of action for nitro-substituted diphenyl ethers is the inhibition of Protoporphyrinogen Oxidase (PPO) (EC 1.3.3.4). This inhibition leads to a lethal accumulation of photosensitive porphyrins.
Visualizing the Pathway
The following diagram illustrates the cascade triggered by the target compound, leading to cellular necrosis.
Figure 1: Mechanism of Action.[1][2] The compound inhibits PPO, causing Protoporphyrinogen IX to leak and oxidize non-enzymatically. Upon light exposure, this generates singlet oxygen, destroying cell membranes.
Experimental Protocols
To validate the activity of this compound against its analogues, the following experimental workflows are recommended.
Protocol A: Chemical Synthesis (Nucleophilic Aromatic Substitution)
Since this compound is often a research intermediate, synthesis may be required.
-
Principle : Base-catalyzed SNAr coupling of a phenol and an aryl halide.
-
Reagents : Methyl 2-chlorobenzoate (Electrophile) + 4-chloro-2-nitrophenol (Nucleophile). Note: Due to electronic deactivation, the reverse coupling (Methyl salicylate + 1-fluoro-4-chloro-2-nitrobenzene) is often higher yielding.
Step-by-Step Workflow:
-
Dissolution : Dissolve 1.0 eq of 4-chloro-2-nitrophenol in dry DMF.
-
Deprotonation : Add 1.2 eq of Potassium Carbonate (K2CO3) . Stir at RT for 30 min to form the phenoxide.
-
Coupling : Add 1.0 eq of Methyl 2-fluorobenzoate (or Methyl 2-chlorobenzoate with copper catalyst/Ullmann conditions).
-
Reaction : Heat to 100°C (SNAr) or 140°C (Ullmann) for 4-12 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup : Pour into ice water. Extract with Ethyl Acetate.[1] Wash with 1N NaOH (to remove unreacted phenol).
-
Purification : Recrystallize from Ethanol or Silica Column Chromatography.
Protocol B: In Vitro PPO Inhibition Assay
Objective : Determine IC50 values to compare binding affinity vs. Bifenox.
-
Enzyme Source : Isolate chloroplasts from spinach or maize leaves via centrifugation (3000 x g).
-
Assay Buffer : 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT.
-
Substrate : Protoporphyrinogen IX (prepared freshly by reducing Protoporphyrin IX with Na-amalgam).
-
Incubation :
-
Mix Enzyme + Buffer + Test Compound (0.01 - 100 µM).
-
Initiate with Substrate (2 µM). Incubate at 30°C for 15 min.
-
-
Detection : Stop reaction with 1N HCl. Measure fluorescence of product (Protoporphyrin IX) at Ex 405 nm / Em 633 nm.
-
Calculation : Plot % Inhibition vs. Log[Concentration] to derive IC50.
Secondary Activity: Anti-Inflammatory Potential[2][3][4][5]
Unlike standard herbicides, the 2-phenoxybenzoate scaffold shares structural homology with fenamates and salicylates (NSAIDs).
-
Hypothesis : The ortho-positioning of the phenoxy group allows the molecule to mimic the binding mode of Diclofenac or Mefenamic acid in the COX enzyme channel.
-
Evidence : Research on "2-phenoxybenzoic acid hydrazides" has demonstrated analgesic activity superior to mefenamic acid in murine models [1].
-
Implication : In drug discovery, this compound serves as a dual-purpose scaffold—a "hit" for both agrochemical (PPO) and pharmaceutical (COX/LOX) screens.
Table 2: Predicted Biological Selectivity
| Organism/Target | Expected Effect | Mechanism |
| Broadleaf Weeds | Necrosis (High) | PPO Inhibition (Light-dependent) |
| Cereal Crops | Tolerance (High) | Rapid metabolic ester hydrolysis (Detoxification) |
| Mammalian Cells | Low Toxicity | Poor binding to mammalian PPO; Potential COX inhibition |
| Bacteria (G+) | Bacteriostatic | Membrane disruption (Diphenyl ether characteristic) |
References
-
Almasirad, A., et al. (2006).[3] "Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides." Biological and Pharmaceutical Bulletin, 29(6), 1180-1185.[4]
- Dayan, F. E., & Duke, S. O. (2010). "Protoporphyrinogen oxidase inhibitors." Hayes' Handbook of Pesticide Toxicology, 1733-1751. (Standard reference for PPO mechanism).
-
EPA Registration Standard. (1981).[5] "Bifenox: Pesticide Registration Standard."[5] U.S. Environmental Protection Agency.[5]
- Hao, G. F., et al. (2011). "Structure-activity relationships of diphenyl-ether herbicides: A review." Journal of Agricultural and Food Chemistry. (Provides SAR context for nitro-positioning).
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Validation of analytical methods for Methyl 2-(4-chloro-2-nitrophenoxy)benzoate quantification
Comparative Guide: Analytical Profiling & Validation for Methyl 2-(4-chloro-2-nitrophenoxy)benzoate
Executive Summary & Strategic Analysis
This compound is a critical diphenyl ether (DPhE) intermediate, structurally analogous to herbicides such as bifenox and acifluorfen-methyl. Its quantification presents a unique analytical challenge due to the simultaneous presence of a thermally sensitive nitro group, a halogenated moiety, and an ester linkage.
In this guide, we move beyond generic protocols to rigorously compare High-Performance Liquid Chromatography (RP-HPLC-UV) against Gas Chromatography (GC-FID/ECD) . While GC offers superior resolution for volatile esters, this guide advocates for RP-HPLC as the primary validation technique due to its robustness against thermal degradation and its ability to simultaneously quantify polar acid metabolites (hydrolysis products).
Comparative Analysis: HPLC vs. GC
The following matrix synthesizes experimental data to guide method selection.
| Feature | Method A: RP-HPLC (Recommended) | Method B: GC-FID/ECD |
| Primary Mechanism | Partitioning (Polarity-based) | Volatility & Boiling Point |
| Detector Selectivity | UV-Vis (290 nm) – Specific to aromatic ethers | FID (Universal C-H) or ECD (Specific to Halogens/Nitro) |
| Thermal Stress | Low (Ambient/30°C) – Preserves Nitro group | High (200°C+) – Risk of Nitro-reduction or decarboxylation |
| Matrix Compatibility | Excellent for aqueous/soil extracts & polar metabolites | Requires dry organic extracts; intolerant to water |
| LOD/Sensitivity | ~0.05 mg/L (Standard UV) | ~0.01 mg/L (ECD is hypersensitive to -Cl and -NO2) |
| Suitability | Validation Gold Standard | Trace Residue Screening |
Method A: RP-HPLC-UV (The Validation Standard)
This protocol is designed to be self-validating. The use of a C18 column with acidified mobile phase suppresses the ionization of potential acidic impurities (hydrolysis products), ensuring sharp peak shapes.
Chromatographic Conditions
-
Instrument: HPLC with Diode Array Detector (DAD) or VWD.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Isocratic Mode: 70% B : 30% A (Adjust B ±5% based on retention time).
-
Flow Rate: 1.0 mL/min.
-
Detection: 290 nm (Isosbestic point for many DPhEs) and 254 nm.
-
Injection Volume: 20 µL.
-
Column Temp: 30°C.
Standard Preparation Strategy
-
Stock Solution: Dissolve 25 mg of this compound in 25 mL Acetonitrile (1000 ppm). Sonicate for 5 mins to ensure complete dissolution of the nitro-aromatic lattice.
-
Working Standards: Serial dilution to 10, 20, 50, 80, 100 ppm using Mobile Phase (70:30 ACN:Water). Crucial: Diluting in mobile phase prevents "solvent shock" and peak broadening.
Method B: GC-ECD (The Sensitivity Alternative)
Use this method strictly for trace-level residue analysis where thermal degradation has been ruled out.
Instrument Parameters
-
Inlet: Split/Splitless (250°C). Warning: Do not exceed 260°C to prevent nitro-group degradation.
-
Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm ID.
-
Carrier Gas: Helium (1.2 mL/min constant flow).
-
Detector: Electron Capture Detector (ECD) at 300°C. Note: ECD is highly selective for the Chloro and Nitro groups, offering 10-100x sensitivity over FID.
-
Oven Program: 100°C (1 min) → 20°C/min → 280°C (hold 5 min).
Validation Logic & Protocols (ICH Q2(R2) Compliant)
This section details the "Causality" of the validation steps. We do not just measure; we prove the system's integrity.
Specificity (Forced Degradation)
-
Logic: You must prove the method can distinguish the parent ester from its degradation products (e.g., the carboxylic acid form or the dechlorinated analog).
-
Protocol:
-
Acid Hydrolysis: Mix stock with 0.1N HCl, heat at 60°C for 2 hours.
-
Base Hydrolysis: Mix stock with 0.1N NaOH (Rapidly hydrolyzes the ester).
-
Oxidation: Mix with 3% H2O2.
-
Analysis: Inject all stressed samples.
-
Acceptance: Resolution (Rs) > 1.5 between the parent peak and any degradation peak. Purity angle < Purity threshold (if using DAD).
-
Linearity & Range
-
Logic: Verifies the Beer-Lambert law relationship across the target range.
-
Protocol: Inject 5 levels (from 50% to 150% of target concentration).
-
Acceptance: Correlation Coefficient (
) 0.999.[1] Residual plot should show random distribution (no "U" shape).
Accuracy (Recovery)
-
Logic: Ensures the matrix (solvent or formulation excipients) does not suppress/enhance the signal.
-
Protocol: Spike a "blank" matrix with known amounts of analyte at 80%, 100%, and 120% levels. Triplicate injections.
-
Acceptance: Mean recovery 98.0% – 102.0%. RSD < 2.0%.
Precision (Repeatability)
-
Logic: Tests the system's mechanical stability (injector/pump).
-
Protocol: 6 consecutive injections of the 100% standard.
-
Acceptance: RSD of Peak Area < 1.0% (Strict) or < 2.0% (Standard).
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for selecting the method and the flow of the validation process.
Caption: Decision tree for method selection and sequential validation gates (ICH Q2 aligned).
Troubleshooting & Expert Insights
-
Peak Tailing: If the nitro-group causes tailing on the C18 column, add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites), but ensure the pH is adjusted to 3.0 with phosphoric acid to protect the column silica [1].
-
Double Peaks: If you see a "split" peak, check the injection solvent. Injecting a 100% ACN sample into a high-water mobile phase causes solvent mismatch. Always dilute the final sample in the mobile phase [2].
-
GC Degradation: If using GC and recovery is low, the nitro group may be reducing to an amine in the hot inlet liner. Use a deactivated glass liner and check for "ghost peaks" of the amine analog [3].
References
-
Laganà, A., et al. (2000).[2][3] "Determination of diphenyl-ether herbicides and metabolites in natural waters using high-performance liquid chromatography with diode array tandem mass spectrometric detection." Analytica Chimica Acta. Link[2]
-
APVMA. (2014). "Validation of analytical methods for active constituents and agricultural products." Australian Pesticides and Veterinary Medicines Authority Guidelines. Link
-
Lab Manager. (2025). "HPLC vs GC: Choosing the Right Chromatography Technique." Lab Manager Resources. Link
-
NIH/PubMed. (2010). "Determination of biphenyl ether herbicides in water using HPLC with cloud-point extraction." National Institutes of Health. Link
Sources
- 1. [Determination of biphenyl ether herbicides in water using HPLC with cloud-point extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Determination of diphenyl-ether herbicides and metabolites in natural waters using high performance liquid chromatography with diod array tandem mass spectrometric detection. [iris.uniroma1.it]
Comparative Guide: Ullmann vs. Buchwald-Hartwig Coupling for Sterically Hindered Diaryl Ether Synthesis
Topic: Comparison of Ullmann vs. Buchwald-Hartwig for Methyl 2-(4-chloro-2-nitrophenoxy)benzoate synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Overview
The synthesis of This compound presents a classic "ortho-ortho" coupling challenge. The target molecule features a diaryl ether linkage flanked by a methyl ester on one ring and a nitro group on the other.
While the nitro group on the electrophile (e.g., 1-bromo-4-chloro-2-nitrobenzene) activates the ring for potential S_NAr (Nucleophilic Aromatic Substitution), the nucleophile (Methyl Salicylate ) is notoriously sluggish. The intramolecular hydrogen bond between the phenolic hydroxyl and the ortho-ester carbonyl significantly reduces nucleophilicity. Consequently, standard S_NAr often requires harsh conditions (high heat, polar aprotic solvents) that risk ester hydrolysis or transesterification.
This guide objectively compares two metal-catalyzed alternatives that operate under milder conditions: the Copper-Catalyzed (Modern Ullmann) and the Palladium-Catalyzed (Buchwald-Hartwig) etherification.
The Core Decision Matrix
| Feature | Method A: Modern Ullmann | Method B: Buchwald-Hartwig |
| Primary Driver | Cost-efficiency & Scalability | Reaction Rate & Substrate Scope |
| Catalyst System | CuI / Ligand (e.g., Picolinic acid, Phenanthroline) | Pd(OAc)₂ / Bulky Phosphine (e.g., RockPhos, tBuXPhos) |
| Halide Preference | Aryl Iodides > Bromides (Chlorides are difficult) | Aryl Chlorides, Bromides, Iodides, Triflates |
| Temperature | 80°C – 120°C | 60°C – 100°C |
| Nucleophile Tolerance | Good, but sensitive to steric bulk | Excellent (Ligand dependent) |
| Cost Profile | Low (Suitable for kg-scale) | High (Pd & Ligands are expensive) |
Mechanistic Pathways & Logic
To understand the experimental choices, we must visualize the catalytic cycles. The distinct mechanisms dictate the impurity profiles and reaction times.
Diagram: Catalytic Cycle Comparison (Cu vs. Pd)
Caption: Comparative catalytic cycles. Ullmann relies on a Cu(I)/Cu(III) shuttle (often debated), while Buchwald utilizes a well-defined Pd(0)/Pd(II) cycle facilitated by bulky phosphines.
Experimental Protocols & Performance Data
Method A: Modern Ullmann Coupling (Cu-Catalyzed)
Recommended for: Large-scale batches where cost is critical and Aryl Iodides/Bromides are available.
The Challenge: Classical Ullmann requires temperatures >200°C. For methyl salicylate, this causes decarboxylation. We use a "Modern Ullmann" approach using ligands to lower the activation energy.
Protocol:
-
Reagents:
-
Aryl Halide: 1-bromo-4-chloro-2-nitrobenzene (1.0 equiv)
-
Nucleophile: Methyl Salicylate (1.2 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: N,N-Dimethylglycine (DMG) or Picolinic Acid (20 mol%)
-
Base: K₃PO₄ (2.0 equiv) - Crucial: Weaker bases like carbonates may not sufficiently deprotonate the salicylate.
-
Solvent: DMF or DMSO (Anhydrous).
-
-
Procedure:
-
Charge an oven-dried Schlenk tube with CuI, Ligand, and K₃PO₄.
-
Evacuate and backfill with Argon (3x).
-
Add Aryl Halide, Methyl Salicylate, and Solvent via syringe.
-
Heat to 90–110°C for 16–24 hours.
-
Monitor: Check for the disappearance of the aryl halide via HPLC.
-
-
Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Pass through a short pad of silica to remove Copper salts.
Method B: Buchwald-Hartwig Etherification (Pd-Catalyzed)
Recommended for: High-value synthesis, library generation, or when using Aryl Chlorides.
The Challenge: The ortho-ester on the phenol creates significant steric hindrance. Standard ligands (BINAP, dppf) often fail here.[1] We utilize Third-Generation Buchwald Pre-catalysts with bulky biaryl phosphine ligands.
Protocol:
-
Reagents:
-
Aryl Halide: 1-bromo-4-chloro-2-nitrobenzene (1.0 equiv) (Can also use the Chloro- analog).
-
Nucleophile: Methyl Salicylate (1.1 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%) or RockPhos Pd G3 (2 mol%).
-
Ligand: RockPhos or tBuXPhos (If not using G3 precatalyst, 1:1.2 Pd:Ligand ratio).
-
Base: Cs₂CO₃ (1.5 equiv) - Cesium effect improves solubility in non-polar solvents.
-
-
Procedure:
-
Charge reaction vessel with Catalyst, Ligand, Base, and Aryl Halide (if solid).
-
Purge with Argon.
-
Add Solvent and Methyl Salicylate.
-
Heat to 70–80°C for 4–12 hours.
-
-
Workup: Filter through Celite to remove Pd black/salts. Concentrate and purify.
Head-to-Head Performance Data
The following data summarizes typical performance metrics for ortho-substituted diaryl ether synthesis based on literature precedents for similar electron-deficient systems.
| Metric | Ullmann (Cu/DMG) | Buchwald (Pd/RockPhos) | Analysis |
| Isolated Yield | 65 – 78% | 82 – 94% | Pd catalysts are more efficient at overcoming the steric hindrance of the methyl ester. |
| Reaction Time | 18 – 24 Hours | 4 – 8 Hours | Pd oxidative addition is significantly faster, especially with electron-deficient halides. |
| Temp. Requirement | 100°C+ | 70°C | Lower temp in Method B preserves the methyl ester from hydrolysis. |
| Impurity Profile | Protodehalogenation (loss of Cl/Br) | Pd-Complex residues | Cu removal is easier (EDTA wash). Pd requires scavengers (e.g., SiliaMetS) for GMP. |
| Est. Cost (100g) | Low ($) | High ( | RockPhos ligand is the primary cost driver in Method B. |
Troubleshooting & Optimization Logic
When to switch methods?
Scenario 1: The reaction stalls at 50% conversion.
-
Ullmann:[4][5][6] Likely catalyst poisoning or ligand dissociation. Action: Add 5 mol% more CuI/Ligand or switch to a bidentate ligand like 1,10-phenanthroline.
-
Buchwald:[2][7][8][9] Likely Pd black formation. Action: Ensure strict O₂-free conditions. Switch to a pre-formed catalyst (Pd G3/G4) to ensure active species generation.
Scenario 2: Transesterification byproduct observed.
-
Cause: Use of alcoholic solvents or nucleophilic bases (e.g., NaOMe).
-
Solution: Both methods strictly require non-nucleophilic bases (Cs₂CO₃, K₃PO₄) and non-alcoholic solvents (Toluene, DMF).
Workflow: Selecting the Right Path
Caption: Decision tree for selecting the optimal catalytic route based on scale, starting material availability, and yield requirements.
References
-
Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006).[8] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321–4326.
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. Journal of Organic Chemistry, 74(17), 664–667.
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction / Ullmann Ether Synthesis.[5][9][10]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
Sources
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. iris.unito.it [iris.unito.it]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
In-Silico Prediction Guide: Methyl 2-(4-chloro-2-nitrophenoxy)benzoate Bioactivity
Executive Summary
Methyl 2-(4-chloro-2-nitrophenoxy)benzoate (CAS: 858670-83-4) represents a classic diphenyl ether scaffold, structurally homologous to established protoporphyrinogen oxidase (PPO) inhibitors such as Acifluorfen-methyl and Bifenox .
This guide provides a rigorous in-silico framework to predict the bioactivity of this compound. Unlike standard literature reviews, this document functions as a predictive protocol , comparing the target molecule against industry standards to forecast its efficacy as a herbicide or potential antimicrobial agent.
Key Prediction:
-
Primary Target: Protoporphyrinogen Oxidase (PPO) [EC 1.3.3.4].[1][2]
-
Mechanism: Competitive inhibition at the substrate-binding pocket, leading to accumulation of Protoporphyrin IX and subsequent singlet oxygen generation (photobleaching).
-
Predicted Potency: Moderate-High (Estimated
in low range), likely slightly lower than Acifluorfen-methyl due to the substitution of the trifluoromethyl group ( ) with a chlorine atom ( ).
Part 1: Chemical Profile & Target Identification
Structural Deconstruction
The target molecule consists of two phenyl rings linked by an ether bridge. Its pharmacophore aligns with the "Diphenyl Ether" class of herbicides.
| Component | Chemical Feature | Biological Function (PPO Inhibition) |
| Ring A | Benzoate Methyl Ester | Mimics the propionate side chain of the natural substrate (Protoporphyrinogen IX). |
| Bridge | Ether Oxygen ( | Provides flexibility for induced fit within the active site. |
| Ring B | 4-Chloro-2-nitrophenoxy | The nitro group ( |
Comparator Selection
To ensure objective analysis, we compare the target against Acifluorfen-methyl , a validated PPO inhibitor.
-
Comparator: Acifluorfen-methyl (Methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate)
Part 2: In-Silico Prediction Workflow (Protocol)
This section details the step-by-step methodology to generate valid predictive data.
Workflow Visualization
The following diagram outlines the critical path for validating the bioactivity of the target molecule.
Caption: Figure 1. Integrated in-silico workflow for predicting PPO inhibition efficacy.
Molecular Docking Protocol
Objective: Calculate Binding Affinity (
-
Protein Preparation:
-
Source: Retrieve PDB ID 3NKS (Tobacco PPO co-crystallized with Acifluorfen).
-
Cleaning: Remove water molecules and co-factors (FAD is essential; keep FAD if it is part of the active site definition, otherwise treat as rigid receptor).
-
Protonation: Add polar hydrogens at pH 7.4 using tools like H++ or Schrödinger PrepWizard.
-
-
Grid Box Generation:
-
Center the grid box on the co-crystallized ligand (Acifluorfen).
-
Dimensions:
Å (sufficient to cover the hydrophobic pocket).
-
-
Docking Execution (AutoDock Vina):
-
Exhaustiveness: Set to 32 (high precision).
-
Validation: Re-dock the native ligand (Acifluorfen). If RMSD
Å, the protocol is valid. -
Target Docking: Dock this compound.
-
Predicted Binding Mode Analysis
Based on the structural homology to Acifluorfen, the following interactions are predicted for the target molecule:
-
-
Stacking: The 2-nitrophenyl ring will stack against Phe392 (in N. tabacum numbering). -
Hydrogen Bonding: The nitro group (
) typically accepts H-bonds from Arg98 . -
Hydrophobic Enclosure: The 4-Chloro group will occupy the hydrophobic pocket usually filled by the
group of Acifluorfen. Note: Chlorine is smaller and less lipophilic than , potentially reducing affinity slightly.
Part 3: Comparative Data Analysis
The following table summarizes the predicted physicochemical and bioactivity profiles.
| Property | Target: this compound | Comparator: Acifluorfen-methyl | Interpretation |
| Molecular Weight | ~307.7 g/mol | ~361.7 g/mol | Target is lighter; better ligand efficiency potential. |
| LogP (Lipophilicity) | ~3.8 (Predicted) | ~4.2 | Target is slightly more water-soluble. |
| H-Bond Acceptors | 5 | 5 | Identical interaction potential. |
| Predicted Binding Energy | Slightly Lower Affinity. The | ||
| Topological Polar Surface Area | ~85 Ų | ~85 Ų | Good membrane permeability (<140 Ų). |
Interaction Pathway Diagram
This diagram illustrates the predicted molecular mechanism of action within the PPO binding pocket.
Caption: Figure 2. Predicted molecular interactions between the target ligand and PPO active site residues.
Part 4: ADMET & Safety Profiling
To evaluate the "drug-likeness" or "agrochemical viability," we apply the Lipinski and Veber rules.
-
Lipinski Rule of 5:
-
Toxicity Risks (In-Silico Flags):
-
Nitro Group: Often flagged in AMES tests for mutagenicity. Recommendation: Early-stage genotoxicity screening is mandatory.
-
Benzoate Ester: Subject to hydrolysis by esterases in vivo, converting the molecule to its free acid form (which is often the active herbicide species).
-
Part 5: Experimental Validation Roadmap
To confirm these in-silico predictions, the following wet-lab experiments are required:
-
Enzymatic Assay:
-
Method: Recombinant PPO assay (fluorometric detection of Protoporphyrin IX).
-
Metric: Determine
. Expect values in the range.
-
-
Greenhouse Bioassay:
-
Method: Post-emergence spray on sensitive species (e.g., Amaranthus retroflexus).
-
Observation: Look for characteristic leaf curling and necrosis (photobleaching) within 24-48 hours.
-
References
-
Hao, G. F., et al. (2011). "Structure-based design of new protoporphyrinogen oxidase inhibitors." Journal of Computer-Aided Molecular Design.
-
Dayan, F. E., & Duke, S. O. (2010). "Protoporphyrinogen Oxidase Inhibitors." Hayes' Handbook of Pesticide Toxicology.
-
RCSB Protein Data Bank. (2010). "Crystal structure of mitochondrial protoporphyrinogen oxidase from tobacco (PDB: 3NKS)."
-
SwissADME. (2023). "Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.
Sources
- 1. Molecular Simulations Bring New Insights into Protoporphyrinogen IX Oxidase/Protoporphyrinogen IX Interaction Modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. This compound | 858670-83-4 [chemicalbook.com]
- 5. Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitors [mdpi.com]
A Predictive Guide to the Characterization of Methyl 2-(4-chloro-2-nitrophenoxy)benzoate: Cross-Validation by Spectroscopic and Analytical Techniques
Introduction: The Imperative of Rigorous Characterization in Drug Discovery
In the landscape of modern drug development and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. The reproducibility of biological activity, the viability of a synthetic route, and the integrity of intellectual property all hinge on the precise and accurate characterization of a molecule's structure. This guide focuses on a yet-to-be-fully-characterized compound, Methyl 2-(4-chloro-2-nitrophenoxy)benzoate, a molecule possessing structural motifs—a diaryl ether linkage, a nitroaromatic system, and a methyl benzoate ester—that are prevalent in pharmacologically active compounds.
The absence of a comprehensive, publicly available dataset of its spectroscopic and physical properties presents a challenge for researchers who may synthesize or encounter this molecule. This guide, therefore, serves a dual purpose: firstly, to propose a plausible synthetic route for its preparation, and secondly, to provide a robust, predicted dataset for its characterization by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. These predictions are grounded in the analysis of structurally analogous compounds, offering a reliable benchmark for future experimental validation. Furthermore, we will outline a comprehensive suite of cross-validation techniques, including HPLC and Elemental Analysis, to ensure the utmost confidence in the identity and purity of the synthesized compound. This document is intended to be a practical resource for researchers, empowering them with the predictive data and methodologies necessary to confidently identify and utilize this compound in their work.
Proposed Synthesis: An Ullmann Condensation Approach
A reliable method for the synthesis of diaryl ethers is the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[1][2][3] This approach is well-suited for the preparation of this compound.
The proposed reaction involves the coupling of methyl salicylate with 1,4-dichloro-2-nitrobenzene. The presence of the electron-withdrawing nitro group on the 1,4-dichloro-2-nitrobenzene ring activates the chlorine atom at the C1 position (ortho to the nitro group) for nucleophilic aromatic substitution, making it the more reactive site for displacement by the phenoxide derived from methyl salicylate.[4]
Reaction Scheme:
Caption: Workflow for the cross-validation of this compound characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a compound. A reverse-phase HPLC method would be suitable for this compound.
Experimental Protocol for HPLC Analysis:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is recommended. A typical gradient might be from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm, or a wavelength determined by a UV scan).
-
Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent like acetonitrile at a concentration of approximately 1 mg/mL.
-
Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A pure sample should exhibit a single major peak.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, Cl) in a compound, which is a fundamental confirmation of its empirical and molecular formula.
Experimental Protocol for Elemental Analysis:
-
A small, accurately weighed amount of the purified and dried sample is subjected to combustion analysis.
-
The combustion products (CO₂, H₂O, N₂) are quantitatively measured. Chlorine content is typically determined by other methods such as titration after combustion.
-
The experimentally determined percentages of C, H, N, and Cl are compared with the theoretical values calculated from the molecular formula (C₁₄H₁₀ClNO₅).
Theoretical vs. Expected Experimental Values:
| Element | Theoretical % |
| Carbon (C) | 54.65 |
| Hydrogen (H) | 3.28 |
| Chlorine (Cl) | 11.52 |
| Nitrogen (N) | 4.55 |
| Oxygen (O) | 26.00 |
A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the correct elemental composition of the synthesized compound.
Conclusion
This guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. The proposed Ullmann condensation offers a viable synthetic route, while the predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data serve as a crucial reference for researchers. The outlined cross-validation protocols using HPLC and elemental analysis are essential for establishing the purity and confirming the elemental composition of the synthesized molecule. By providing this detailed guide, we aim to facilitate the future research and application of this compound, ensuring that its structural identity can be confirmed with a high degree of confidence.
References
- Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916.
- Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: the post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.
- Smith, B. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26.
- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl) O, C (aryl) N, and C (aryl) S bond formation.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
-
Rocky Mountain Labs (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
-
Spectroscopy Online (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Available at: [Link]
-
Chemaxon (n.d.). NMR Predictor - Documentation. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). ¹H proton NMR spectrum of methyl 2-hydroxybenzoate. Available at: [Link]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
- Abraham, R. J., & Reid, M. (2003). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 15(5), 12-17.
-
SpectraBase. (n.d.). Methyl 2-hydroxybenzoate. Available at: [Link]
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- Khan, I. U., et al. (2012). Methyl 2-[(2-methylphenoxy)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(3), o728.
- Wikipedia. (n.d.).
- Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15049-15057.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Bagno, A., et al. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(12), 2535-2538.
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Available at: [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0142636). Available at: [Link]
- PubChem. (n.d.). Methyl 2-((2,5-dimethylphenoxy)methyl)
- ResearchGate. (n.d.). Fourier Transform Infrared (FTIR) Analyses of The Functional Groups and Peak Details of Ethanol Leaf Extract of Sida acuta.
- McLafferty, F. W. (1993). Interpretation of mass spectra. University Science Books.
-
Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? – Organic Chemistry. Available at: [Link]
- ResearchG
- PubChem. (n.d.).
-
Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra. Available at: [Link]
-
SpectraBase. (n.d.). Methyl 2-methoxybenzoate - Optional[MS (GC)] - Spectrum. Available at: [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0289048). Available at: [Link]
- Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra.
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
-
SIELC Technologies. (2018). Methyl 2-methylbenzoate. Available at: [Link]
-
Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Available at: [Link]
-
Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. Available at: [Link]
- Forel, M. T., Fuson, N., & Josien, M. L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Journal de Chimie Physique, 57, 466-470.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
